Technical Documentation Center

ethyl 4-oxohex-5-enoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 4-oxohex-5-enoate
  • CAS: 90199-67-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 4-oxohex-5-enoate: Boiling and Melting Point Determination

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the boiling and melting points of ethyl 4-oxohex-5-enoate. Given the current scarcity of publicly ava...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the boiling and melting points of ethyl 4-oxohex-5-enoate. Given the current scarcity of publicly available experimental data for this specific compound, this document emphasizes predictive methodologies and detailed experimental protocols to enable researchers, scientists, and drug development professionals to accurately characterize this molecule.

Introduction to Ethyl 4-oxohex-5-enoate and the Significance of its Physical Properties

Ethyl 4-oxohex-5-enoate (CAS No. 90199-67-0) is a bifunctional organic molecule containing both a keto and an ester functional group, along with a terminal alkene.[1][2] Its structure suggests potential utility as a versatile building block in organic synthesis. The boiling and melting points are fundamental physical properties that provide insights into the purity of a sample and the nature of intermolecular forces.[3][4] Accurate determination of these values is crucial for process development, purification, and quality control in a research and drug development setting.

Theoretical Framework: Predicting the Physical State and Phase Transitions of Ethyl 4-oxohex-5-enoate

The boiling and melting points of an organic compound are dictated by the strength of its intermolecular forces, molecular weight, and molecular shape.[5][6][7]

Intermolecular Forces: For ethyl 4-oxohex-5-enoate, the primary intermolecular forces at play are:

  • Dipole-Dipole Interactions: The presence of the polar carbonyl (C=O) groups in the ketone and ester functionalities creates permanent dipoles, leading to electrostatic attractions between molecules.[8][9]

  • Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that exist in all molecules. Their strength increases with the surface area of the molecule.[5][7]

Ethyl 4-oxohex-5-enoate cannot act as a hydrogen bond donor, which will result in a lower boiling point compared to analogous alcohols or carboxylic acids of similar molecular weight.[9][10]

Molecular Weight and Structure: With a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol , ethyl 4-oxohex-5-enoate is a relatively small organic molecule.[1][2] Its linear structure allows for efficient packing, which can influence both its melting and boiling points.[5]

Predictive Analysis: In the absence of experimental data, we can estimate the physical properties by comparing them to structurally similar compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Ethyl 4-oxohexanoate3249-33-0C8H14O3158.19Not availableNot available
Ethyl 4-acetyl-5-oxohexanoate2832-10-2C10H16O4200.23153-154 °C/19 mmHgNot available

Data for ethyl 4-oxohexanoate and ethyl 4-acetyl-5-oxohexanoate are included for structural comparison. Note that the boiling point for ethyl 4-acetyl-5-oxohexanoate is at reduced pressure.

Based on its structure and comparison with related esters, ethyl 4-oxohex-5-enoate is expected to be a liquid at room temperature with a boiling point that will likely require vacuum distillation to avoid decomposition.

Experimental Determination of Boiling and Melting Points

For novel or uncharacterized compounds like ethyl 4-oxohex-5-enoate, experimental determination of the boiling and melting points is essential. Given that only small quantities of the substance may be available in a research setting, micro-methods are highly recommended.

Micro-Boiling Point Determination

This method is suitable for small sample volumes (a few milliliters) and provides a reasonably accurate measurement.[11][12][13]

Protocol:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of ethyl 4-oxohex-5-enoate into a small test tube.

  • Capillary Inversion: Insert a sealed-end capillary tube, open end down, into the test tube containing the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heating block).[11]

  • Observation: Heat the bath gradually. As the liquid heats, air trapped in the capillary tube will bubble out.

  • Boiling Point Identification: Continue heating until a steady stream of bubbles emerges from the capillary tube. At this point, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[14]

  • Record: Note the temperature range from the first to the last droplet entering the capillary.

Diagram of Micro-Boiling Point Determination Workflow

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Add ~0.5 mL of ethyl 4-oxohex-5-enoate to a small test tube prep2 Invert a sealed-end capillary tube into the liquid prep1->prep2 setup1 Attach the test tube to a thermometer prep2->setup1 setup2 Immerse the assembly in a heating bath setup1->setup2 meas1 Heat the bath gradually, observing for a steady stream of bubbles setup2->meas1 meas2 Remove heat and observe the temperature at which liquid enters the capillary meas1->meas2 meas3 Record the temperature range meas2->meas3

Caption: Workflow for micro-boiling point determination.

Melting Point Determination

Should ethyl 4-oxohex-5-enoate be a solid at room temperature, or for the determination of the melting point of a solid derivative, the following capillary method is standard.[3][15]

Protocol:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[16]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[15][16]

  • Observation: Observe the sample through the magnifying lens.

  • Melting Point Range: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.[15]

  • Purity Assessment: A sharp melting point range (0.5-2°C) is indicative of a pure compound. Impurities will typically depress and broaden the melting range.[3][4]

Diagram of Melting Point Determination Workflow

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Ensure the sample is dry and finely powdered prep2 Pack 2-3 mm of the sample into a capillary tube prep1->prep2 setup1 Place the capillary tube in a melting point apparatus prep2->setup1 meas1 Heat rapidly to ~20°C below the expected melting point setup1->meas1 meas2 Reduce heating rate to 1-2°C per minute meas1->meas2 meas3 Record the temperature range from the first droplet to complete liquefaction meas2->meas3

Caption: Workflow for melting point determination.

Conclusion

References

  • Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 29). [Link]

  • Melting point determination. (n.d.). [Link]

  • Describe the differences between the boiling and melting points of different esters. (n.d.). [Link]

  • Determination of the melting point. (n.d.). [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). [Link]

  • Esters: Structure, Nomenclature and Properties – HSC Chemistry - Science Ready. (n.d.). [Link]

  • Micro-boiling point measurement. (n.d.). [Link]

  • Micro Method for Boiling Point Determination | PDF - Scribd. (n.d.). [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). [Link]

  • Properties of Esters - Chemistry LibreTexts. (2023, January 22). [Link]

  • Micro Boiling Point Determination - chymist.com. (n.d.). [Link]

  • Micro Method Determination of Boiling Point of Hydrocarbons Essay - IvyPanda. (2024, November 13). [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). [Link]

  • The Chemistry of Esters: Structure, Properties, and Applications - HSCprep. (2025, March 4). [Link]

  • Melting point determination | Resource | RSC Education. (2026, March 3). [Link]

  • Ethyl 4-oxohex-5-enoate - CATO: Reference Materials, Standards, Testing, Intermediates. (n.d.). [Link]

  • 4-Oxo-hex-5-enoic acid ethyl ester | C8H12O3 | CID 3028615 - PubChem. (n.d.). [Link]

Sources

Exploratory

historical synthesis pathways of ethyl 4-oxohex-5-enoate

An In-depth Technical Guide to the Historical Synthesis Pathways of Ethyl 4-oxohex-5-enoate Abstract Ethyl 4-oxohex-5-enoate is a γ,δ-unsaturated β-ketoester, a structural motif of significant value in synthetic organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Historical Synthesis Pathways of Ethyl 4-oxohex-5-enoate

Abstract

Ethyl 4-oxohex-5-enoate is a γ,δ-unsaturated β-ketoester, a structural motif of significant value in synthetic organic chemistry. Its unique combination of functional groups—an ester, a ketone, and a terminal alkene—renders it a versatile precursor for a variety of complex molecular architectures. Notably, it serves as a canonical substrate for the Nazarov cyclization, a powerful method for constructing cyclopentenone rings, which are core structures in numerous natural products and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the historical and contemporary synthetic pathways to ethyl 4-oxohex-5-enoate and its analogs. We will explore the evolution of synthetic strategies, from foundational acylation reactions like the Claisen condensation and Stork enamine synthesis to modern, highly efficient catalytic C-H insertion methods. Each section elucidates the underlying mechanistic principles, explains the causality behind experimental choices, and provides detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the synthesis of this important chemical building block.

Foundational Acylation Strategies: The Classical Approach

The most direct and historically significant routes to β-ketoesters involve the formation of a carbon-carbon bond between an enolate (or its equivalent) and an acylating agent. These methods, while foundational, often require stoichiometric base and rigorous control of reaction conditions to prevent side reactions like self-condensation.

Crossed Claisen-Type Condensation

The Claisen condensation, first reported by Rainer Ludwig Claisen in 1887, is a cornerstone of C-C bond formation, traditionally used to synthesize β-keto esters from two equivalents of the same ester.[3] A "crossed" Claisen, reacting two different esters, is challenging if both partners possess α-protons, as it can lead to a complex mixture of products.[4] The synthesis of ethyl 4-oxohex-5-enoate via this route involves the acylation of an ester enolate, such as that derived from ethyl acetate, with an α,β-unsaturated acylating agent like acryloyl chloride.

Mechanistic Rationale: The strategy hinges on the generation of a nucleophilic enolate from ethyl acetate using a strong, non-interfering base like lithium diisopropylamide (LDA). LDA is chosen for its bulky nature, which minimizes nucleophilic attack on the ester carbonyl, and its strength, which ensures rapid and quantitative enolate formation at low temperatures. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The use of an acid chloride is critical as the chloride ion is an excellent leaving group, driving the reaction forward. The final acidic workup protonates the resulting enolate to yield the target β-ketoester.[5]

Diagram 1: Retrosynthetic Analysis of Ethyl 4-oxohex-5-enoate

G cluster_main cluster_retro Retrosynthetic Pathways Target Ethyl 4-oxohex-5-enoate R1 Route 1: Acylation (Claisen/Stork) Target->R1 R2 Route 2: C-H Insertion Target->R2 SM1 Ethyl Acetate Enolate + Acryloyl Chloride R1->SM1 SM2 Ethyl Diazoacetate + Acrolein R2->SM2

Caption: Key retrosynthetic disconnections for ethyl 4-oxohex-5-enoate.

Experimental Protocol: Crossed Claisen-Type Acylation

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

  • Solvent and Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.1 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • LDA Formation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, maintaining the temperature below -70 °C. The solution is stirred for 30 minutes at -78 °C to form LDA.

  • Enolate Formation: Ethyl acetate (1.0 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the LDA solution. The mixture is stirred for an additional 45 minutes at -78 °C.

  • Acylation: Acryloyl chloride (1.05 eq) in anhydrous THF is added slowly via the dropping funnel. The reaction is monitored by TLC for the consumption of ethyl acetate.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield ethyl 4-oxohex-5-enoate.

Enamine-Mediated Acylation (Stork Reaction)

Developed by Gilbert Stork, the use of enamines as enolate surrogates provides a milder, neutral alternative for the α-acylation of carbonyl compounds.[6][7] The process involves three key steps: formation of the enamine from a ketone, acylation, and subsequent hydrolysis of the resulting iminium salt to reveal the β-dicarbonyl product.[8] For the synthesis of our target, the enamine of acetone would be acylated. However, to directly obtain the ester functionality, one would start with a β-keto-precursor and form the enamine from the ketone portion. A more direct Stork approach would be the acylation of an enamine derived from acetone with ethyl malonyl chloride, followed by decarboxylation, though a direct acylation with an acryloyl species is more convergent.

Mechanistic Rationale: The nitrogen lone pair in an enamine enhances the nucleophilicity of the α-carbon through resonance, making it reactive towards electrophiles without the need for a strong base.[6][9] The enamine, typically formed from acetone and a secondary amine like pyrrolidine, attacks acryloyl chloride. This forms a charged iminium salt intermediate. The crucial final step is hydrolysis with aqueous acid, which regenerates the ketone functionality and provides the target molecule.[7] This method elegantly avoids the harsh basic conditions of the direct Claisen-type acylation.

Diagram 2: Stork Enamine Synthesis Workflow

G cluster_workflow Stork Enamine Synthesis Workflow Start Acetone + Pyrrolidine Step1 Enamine Formation (Acid Catalyst, Dean-Stark) Start->Step1 Enamine Pyrrolidine Enamine of Acetone Step1->Enamine Step2 Acylation (Acryloyl Chloride) Enamine->Step2 Iminium Iminium Salt Intermediate Step2->Iminium Step3 Hydrolysis (Aqueous Acid) Iminium->Step3 Product Ethyl 4-oxohex-5-enoate (Analogue) Step3->Product

Caption: Stepwise workflow for the Stork enamine acylation.

Modern Catalytic Approaches

In recent decades, the focus has shifted towards more atom-economical and efficient catalytic methods. These strategies often involve transition metal or Lewis acid catalysts to achieve transformations that are difficult or inefficient using classical approaches.

Lewis Acid-Catalyzed C-H Insertion

A highly elegant and modern approach to γ,δ-unsaturated β-ketoesters involves the Lewis acid-catalyzed C-H insertion of an α-diazoester into an α,β-unsaturated aldehyde.[10] This method forms the C-C bond directly at the aldehyde C-H bond, offering high efficiency and mild reaction conditions.

Mechanistic Rationale: The reaction is typically catalyzed by a Lewis acid, such as niobium chloride (NbCl₅) or a rhodium complex.[11] The catalyst coordinates to the diazo compound (ethyl diazoacetate), facilitating the loss of dinitrogen gas and the formation of a metal-carbene intermediate. This highly reactive species then inserts into the C-H bond of the aldehyde group of acrolein (prop-2-enal). This process is remarkable for its ability to functionalize a typically unreactive C-H bond under mild conditions, directly furnishing the desired product.

Diagram 3: Mechanism of Catalytic C-H Insertion

G cluster_mech Mechanism: Lewis Acid-Catalyzed C-H Insertion Reagents Ethyl Diazoacetate + Acrolein Catalyst Lewis Acid (e.g., NbCl₅) Reagents->Catalyst Activation N₂ Extrusion Catalyst->Activation Carbene Metal-Carbene Intermediate Activation->Carbene - N₂ Insertion C-H Insertion Carbene->Insertion + Acrolein Product Ethyl 4-oxohex-5-enoate Insertion->Product

Caption: Simplified mechanism for the catalytic synthesis of the target molecule.

Experimental Protocol: Niobium-Catalyzed C-H Insertion[11]

  • Apparatus Setup: An oven-dried Schlenk tube is equipped with a magnetic stir bar and sealed with a septum.

  • Reagent Addition: The tube is charged with niobium(V) chloride (5 mol%). Anhydrous solvent (e.g., dichloromethane) is added, followed by acrolein (2.0 eq).

  • Reaction Initiation: The mixture is stirred at room temperature. Ethyl diazoacetate (1.0 eq) is added slowly via a syringe pump over a period of 4-6 hours to maintain a low concentration of the diazo compound.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is quenched with a small amount of water and filtered through a pad of celite to remove the catalyst.

  • Purification: The filtrate is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford pure ethyl 4-oxohex-5-enoate.

Synthesis via Rearrangement Reactions

Complex molecular frameworks can also be accessed through powerful rearrangement reactions. While often requiring more steps, these pathways can provide access to unique substitution patterns and stereochemical outcomes. A multi-step synthesis of a related compound, ethyl 4-trichloroacetamido-5-hexenoate, demonstrates the utility of sequential Claisen and Overman rearrangements.[12] This highlights a creative, albeit indirect, historical approach to constructing the core C6 backbone.

Conceptual Pathway: This synthetic route begins with a simpler starting material which undergoes a thermal Claisen rearrangement, a[10][10]-sigmatropic rearrangement of an allyl vinyl ether, to form a γ,δ-unsaturated carbonyl compound.[12] This product can then be further functionalized. A subsequent Overman rearrangement, which is a[10][10]-sigmatropic rearrangement of an allylic trichloroacetimidate, can be used to install an amine functionality at the C4 position.[12] While this specific patent describes the synthesis of an amino-substituted analog, the initial Claisen rearrangement to form the γ,δ-unsaturated ester backbone is a historically relevant and powerful strategy for this class of molecules.

Summary and Comparison of Pathways

The choice of synthetic route depends heavily on factors such as scale, available starting materials, and the need for specific substitution patterns or stereocontrol.

Method Key Reagents Typical Yield Advantages Disadvantages
Crossed Claisen LDA, Ethyl Acetate, Acryloyl ChlorideModerateFoundational, well-understoodRequires stoichiometric strong base, cryogenic temperatures, risk of side reactions.[4][5]
Stork Enamine Pyrrolidine, Acetone, Acryloyl ChlorideGoodMilder than Claisen, avoids strong baseMulti-step (enamine formation, acylation, hydrolysis), requires anhydrous conditions.[6][7]
C-H Insertion Ethyl Diazoacetate, Acrolein, Lewis Acid (NbCl₅)Good to ExcellentHighly atom-economical, mild conditions, catalyticRequires specialized/hazardous diazo reagents, catalyst can be expensive.[10][11]

Conclusion

The synthesis of ethyl 4-oxohex-5-enoate has evolved significantly over time, reflecting broader trends in the field of organic chemistry. Early methods relied on the fundamental principles of enolate chemistry, employing stoichiometric and often harsh reagents in reactions like the Claisen condensation and Stork enamine acylation. While effective and foundational to our understanding of C-C bond formation, these methods often suffer from drawbacks related to reaction conditions and selectivity.

The advent of modern catalysis has introduced far more elegant and efficient solutions. The Lewis acid-catalyzed C-H insertion of diazoesters into aldehydes represents a paradigm shift towards atom economy and functional group tolerance, allowing for the direct and mild synthesis of this valuable γ,δ-unsaturated β-ketoester. As the demand for complex molecules in drug discovery and materials science continues to grow, the development of even more sophisticated and sustainable synthetic pathways to key building blocks like ethyl 4-oxohex-5-enoate will remain a critical area of research.

References

  • Y. Tanabe, T. Misaki, A. Iida, "Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters," ACS Publications, 2005.

  • "The Claisen Condensation," University of Babylon.

  • A. B. Charette et al., "Synthesis of γ,δ-unsaturated-β-ketoesters under optimised conditions," ResearchGate, 2013.

  • "19.15 A Claisen Condensation Forms a β-Keto Ester," Chemistry LibreTexts, 2014.

  • "Claisen condensation," Wikipedia.

  • "19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate," Chemistry LibreTexts, 2014.

  • J. Ashenhurst, "Claisen Condensation and Dieckmann Condensation," Master Organic Chemistry, 2020.

  • P. Melchiorre et al., "Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals," Angewandte Chemie International Edition, 2016.

  • "The Nazarov Cyclization in Organic Synthesis. Recent Advances," ResearchGate.

  • A. R. Katritzky et al., "γ,δ-Unsaturated β-Diketones by Acylation of Ketones," The Journal of Organic Chemistry, 2005.

  • "Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction," JoVE.

  • W. D. Lubell et al., "Applications of γ,δ-Unsaturated Ketones Synthesized by Copper-Catalyzed Cascade Addition of Vinyl Grignard Reagents to Esters," Accounts of Chemical Research, 2018.

  • M. A. Tius, "Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates," PMC, 2005.

  • M. G. Fronczek, "Catalytic Asymmetric Nazarov Cyclizations & Methods for the Synthesis of Fluorenes and Advanced Geodesic Polyaromatic Hydrocarbons," ProQuest.

  • F. G. West, "The West Group - Nazarov Reaction," University of Alberta.

  • C. M. Williams et al., "Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides," MDPI, 2023.

  • A. Frontier, "New cyclization strategies enabled by the alkynyl Prins reaction," American Chemical Society, 2011.

  • Q. Yang et al., "Organic Syntheses Procedure," Organic Syntheses.

  • "Ethyl-4-oxohexanoate synthesis," ChemicalBook.

  • C. H. Zercher et al., "Formation of γ-‐Keto Esters from β," Organic Syntheses, 2014.

  • W. Hu et al., "Ethyl 4-acetyl-5-oxo-3-phenylhexanoate," PMC, 2011.

  • S. H. Kim et al., "Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds," The Royal Society of Chemistry, 2011.

  • "Method for preparing 5-oxohexanoate," Google Patents.

  • J. Ashenhurst, "Enamines," Master Organic Chemistry, 2010.

  • G. Stork et al., "The Enamine Alkylation and Acylation of Carbonyl Compounds," Journal of the American Chemical Society, 1963.

  • "Novel process for preparing 4-amino-5-hexenoic acid," European Patent Office.

  • "Robinson annulation," Wikipedia.

  • "Robinson Annulation," Organic Chemistry Portal.

  • A. Schallmey et al., "Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate," SciSpace, 2008.

  • J. Ashenhurst, "The Robinson Annulation," Master Organic Chemistry, 2018.

  • "23.12: The Robinson Annulation Reaction," Chemistry LibreTexts, 2025.

  • V. Jäger et al., "Organic Syntheses Procedure," Organic Syntheses.

  • "Robinson Annulation Mechanism," BYJU'S.

  • V. Sosnovskikh et al., "An Improved Synthesis and Some Reactions of Diethyl 4-Oxo-4H-pyran-2,5-dicarboxylate," ResearchGate, 2016.

  • M. Bakherad et al., "An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives," ResearchGate, 2022.

Sources

Foundational

Mechanistic Pathways and Synthetic Utility of Ethyl 4-Oxohex-5-Enoate: From Cross-Coupling to Metalloenzyme Inhibition

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern organic synthesis and chemical biology, bifunctional aliphatic ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern organic synthesis and chemical biology, bifunctional aliphatic chains serve as critical scaffolds for both complex molecule construction and targeted drug design. Ethyl 4-oxohex-5-enoate (CAS 90199-67-0) is a prime example of such a scaffold. Featuring an ester moiety, a central ketone, and a terminal alkene, this α,β -unsaturated ketone (enone) is a highly electrophilic Michael acceptor.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Here, we will dissect the causality behind its de novo synthesis via palladium-catalyzed cross-coupling, its downstream derivatization into an α -ketoglutarate mimic, and its ultimate mechanistic role as an irreversible suicide inhibitor in metalloenzyme targeting [1]. Every protocol provided is designed as a self-validating system to ensure reproducibility and scientific integrity.

De Novo Synthesis: The Stille Cross-Coupling Pathway

Traditional methods for synthesizing terminal enones often suffer from poor regioselectivity, competitive ester hydrolysis, or over-alkylation. To bypass these issues, the most efficient route to ethyl 4-oxohex-5-enoate utilizes a Palladium-Catalyzed Stille Cross-Coupling between an acid chloride and an organostannane [2].

Mechanistic Rationale

By utilizing ethyl 4-chloro-4-oxobutyrate and tributyl(vinyl)tin, the reaction proceeds under exceptionally mild conditions. The mechanistic rationale for selecting the Stille coupling over a Suzuki or Negishi coupling is the high functional group tolerance of organotin reagents, which prevents unwanted nucleophilic attack on the sensitive ethyl ester moiety.

StilleCycle A Pd(0) Catalyst Active Species B Oxidative Addition (Ethyl 4-chloro-4-oxobutyrate) A->B + Acid Chloride C Transmetalation (Tributylvinyltin) B->C Pd(II) Acyl Complex D Reductive Elimination (Product Release) C->D - Bu3SnCl D->A Regenerate Pd(0) E Ethyl 4-oxohex-5-enoate (Target Enone) D->E Yield Product

Catalytic cycle of Pd-catalyzed Stille cross-coupling to yield ethyl 4-oxohex-5-enoate.

Protocol 1: Synthesis of Ethyl 4-oxohex-5-enoate

This protocol incorporates built-in visual cues to self-validate reaction progress.

  • Solvent & Reagent Preparation: Dissolve ethyl 4-chloro-4-oxobutyrate (15.2 mmol) in 10 mL of hexamethylphosphoramide (HMPA).

    • Causality: HMPA is specifically selected as a highly polar aprotic solvent because it coordinates to the tin center of the incoming organostannane, significantly accelerating the rate-determining transmetalation step.

  • Catalyst Initiation: Add tributyl(vinyl)tin (15.2 mmol) and benzylchlorobis(triphenylphosphine)palladium(II) (52 mg, catalytic).

  • Thermal Activation: Heat the reaction mixture open to the air at 65 °C for exactly 5 minutes.

    • Self-Validation: Within minutes, the reaction mixture will rapidly turn opaque black. This is a critical visual cue indicating the precipitation of inactive "palladium black" (aggregated Pd(0)), confirming that the catalytic cycle has terminated and the starting materials are consumed.

  • Quench & Extraction: Cool to room temperature. Add 50 mL of H2​O and 1.0 g of NaCl to break any emulsions. Extract with diethyl ether ( 3×60 mL).

  • Purification: Dry the combined organic layers over MgSO4​ , concentrate under reduced pressure, and purify via flash chromatography to yield the pure enone.

Downstream Derivatization: Nucleophilic Epoxidation

To utilize ethyl 4-oxohex-5-enoate in drug development, the terminal alkene is frequently converted into an epoxide to create an α -ketoglutarate mimic .

Mechanistic Rationale

Because the alkene is conjugated with the ketone, it is highly electron-deficient. Standard electrophilic epoxidation reagents (like mCPBA) will fail or react sluggishly. Therefore, we must invert the electronics and use a Weitz-Scheffer nucleophilic epoxidation [1].

Protocol 2: Synthesis of Ethyl 4-oxo-5,6-epoxyhexanoate
  • Solvent System Design: Dissolve ethyl 4-oxohex-5-enoate (7.09 mmol) in a mixture of tert-butanol (11.8 mL) and H2​O (5.9 mL) at 0 °C.

    • Causality:tert-Butanol is chosen over ethanol or methanol because its extreme steric bulk prevents it from acting as a nucleophile, thereby completely suppressing competitive transesterification or undesired ester hydrolysis at the C1 position.

  • Nucleophile Generation: Add 30% v/v H2​O2​ (1.75 mL), followed by the slow, dropwise addition of saturated aqueous K2​CO3​ (606 µL) at 0 °C.

    • Causality: The potassium carbonate deprotonates the hydrogen peroxide to generate the highly nucleophilic hydroperoxide anion ( HOO− ), which readily undergoes 1,4-conjugate addition into the electrophilic enone system, followed by ring closure to form the epoxide.

  • Maturation: Stir for 1 hour at 0 °C, then allow the system to warm to room temperature for 3 hours to ensure complete conversion.

  • Workup: Dilute with H2​O (100 mL), extract with diethyl ether ( 3×30 mL), dry over MgSO4​ , and concentrate.

Biochemical Mechanistic Pathway: Irreversible Metalloenzyme Inhibition

The true value of the epoxidized derivative lies in its application as a bioavailable affinity label (suicide inhibitor) for Collagen Prolyl 4-Hydroxylase (CP4H) . CP4H is an Fe(II)- and α -ketoglutarate-dependent dioxygenase responsible for the post-translational hydroxylation of proline, a step critical for collagen stability [1].

The Mechanism of Action

The ethyl 4-oxo-5,6-epoxyhexanoate acts as a structural mimic of α -ketoglutarate. Upon entering the CP4H active site, it undergoes a highly specific sequence of binding and covalent modification:

  • Bidentate Coordination: The oxygen atoms of both the ketone and the epoxide coordinate directly to the active-site Fe(II) cation.

  • Lewis Acid Activation: This coordination acts as a powerful Lewis acid activation step, withdrawing electron density from the epoxide ring and drastically increasing its electrophilicity.

  • Covalent Trapping: An active-site nucleophile—specifically the primary amine of Lys253 —attacks the hyper-activated epoxide. This ring-opening event forms an irreversible covalent adduct, permanently neutralizing the enzyme.

CP4H_Inhibition Step1 Epoxy-Ketone Inhibitor Enter CP4H Active Site Step2 Bidentate Coordination Ketone & Epoxide to Fe(II) Step1->Step2 Step3 Lewis Acid Activation (Increased Electrophilicity) Step2->Step3 Step4 Nucleophilic Attack by Active-Site Lys253 Step3->Step4 Step5 Irreversible Covalent Enzyme Adduct Step4->Step5

Mechanistic pathway of CP4H irreversible inhibition by the epoxy-ketone affinity label.

Quantitative Data & Yield Analysis

To assist in scale-up and process chemistry evaluations, the quantitative metrics of the described workflows are summarized below.

Table 1: Comparative Yields and Reaction Metrics

Reaction StepTransformation TypeKey ReagentsCatalyst / BaseTypical YieldSelf-Validating Visual Cue
1 Stille Cross-CouplingEthyl 4-chloro-4-oxobutyrate, Tributyl(vinyl)tinPd(II) complex (1 mol%)80–85%Solution turns rapidly black (Pd(0) precipitation)
2 Weitz-Scheffer EpoxidationEthyl 4-oxohex-5-enoate, H2​O2​ (30%) K2​CO3​ (aq)90–98%Mild effervescence upon base addition

Conclusion

Ethyl 4-oxohex-5-enoate is far more than a simple aliphatic chain; it is a precisely tunable electrophilic hub. By understanding the causality behind its synthesis via Stille coupling and its nucleophilic epoxidation, researchers can reliably generate potent α -ketoglutarate mimics. Furthermore, exploiting the Lewis-acidic microenvironment of metalloenzymes like CP4H allows these derivatives to act as highly specific, irreversible affinity labels, paving the way for advanced antifibrotic and antineoplastic therapeutics.

References

  • Vasta, J. D., & Raines, R. T. (2013). Bioavailable affinity label for collagen prolyl 4-hydroxylase. ACS Chemical Biology, 8(8), 1805-1814. National Center for Biotechnology Information (PMC). URL:[Link]

  • Milstein, D., & Stille, J. K. (1979). Mild, selective, general method of ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of Organic Chemistry, 44(10), 1613-1618. American Chemical Society. URL:[Link]

Protocols & Analytical Methods

Method

Chemoselective Synthesis Protocol for Ethyl 4-oxohex-5-enoate

Executive Summary & Mechanistic Rationale Ethyl 4-oxohex-5-enoate is a highly versatile 1,4-dicarbonyl equivalent featuring a reactive terminal vinyl group. It serves as a critical building block in the synthesis of comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 4-oxohex-5-enoate is a highly versatile 1,4-dicarbonyl equivalent featuring a reactive terminal vinyl group. It serves as a critical building block in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). However, synthesizing this molecule presents a significant chemoselectivity challenge: the target contains both an enone and an aliphatic ester.

Direct nucleophilic addition of a vinyl Grignard reagent to ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride) inevitably leads to over-addition (yielding tertiary alcohols) and unwanted 1,4-conjugate additions. To circumvent these classical pitfalls, this protocol leverages the .

By first converting the acid chloride into an N-methoxy-N-methylamide (Weinreb amide), we establish a highly controlled electrophilic center. When vinylmagnesium bromide is introduced, the initial nucleophilic attack forms a highly stable, five-membered magnesium chelate. This chelate serves two critical mechanistic functions [2]:

  • Prevention of Over-Addition: The stable tetrahedral intermediate survives until the aqueous quench, completely halting a second equivalent of Grignard from attacking.

  • Protection from 1,4-Addition: The highly electrophilic enone is not generated until the Grignard reagent has been destroyed during the aqueous workup, preventing unwanted Michael additions.

Furthermore, Weinreb amides are significantly more electrophilic than aliphatic esters[3]. This kinetic difference ensures absolute chemoselectivity: the Grignard reagent exclusively attacks the amide, leaving the pendant ethyl ester completely intact.

Experimental Workflow

The synthesis is divided into two distinct, self-validating phases. The logical progression of the intermediates is visualized below.

SynthesisWorkflow A Ethyl 4-chloro-4-oxobutanoate (Acid Chloride) B HN(OMe)Me·HCl, Et3N DCM, 0 °C to RT A->B Phase 1 C Ethyl 4-(methoxy(methyl)amino)- 4-oxobutanoate (Weinreb Amide) B->C D Vinylmagnesium Bromide THF, 0 °C C->D Phase 2 E Stable Tetrahedral Magnesium Chelate D->E F Aqueous NH4Cl Quench E->F G Ethyl 4-oxohex-5-enoate (Target Enone) F->G

Fig 1. Two-step chemoselective synthesis workflow of ethyl 4-oxohex-5-enoate via a Weinreb amide.

Phase 1: Preparation of the Weinreb Amide Intermediate

Stoichiometry and Reagents
ReagentMW ( g/mol )Eq.Amount (10 mmol scale)Role
Ethyl 4-chloro-4-oxobutanoate164.591.01.65 g (10.0 mmol)Electrophile
N,O-Dimethylhydroxylamine HCl97.541.11.07 g (11.0 mmol)Nucleophile
Triethylamine (Et₃N)101.192.22.23 g (22.0 mmol)Base / Acid Scavenger
Dichloromethane (DCM, anhydrous)84.93-25 mLSolvent
Step-by-Step Protocol
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add N,O-dimethylhydroxylamine hydrochloride (1.07 g) and anhydrous DCM (20 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.23 g) dropwise over 5 minutes. Causality Note: Slow addition controls the exothermic neutralization of the hydrochloride salt, preventing localized heating and unwanted ketene formation.

  • Electrophile Addition: Dissolve ethyl 4-chloro-4-oxobutanoate (1.65 g) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Workup: Quench the reaction with 15 mL of 1 M HCl (aq) to remove unreacted amine and excess Et₃N. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate.

System Validation & In-Process Control (IPC)
  • TLC Validation: Spot the crude mixture against the starting acid chloride (quenched in methanol to form the methyl ethyl succinate ester, Rf ~ 0.6) on a silica TLC plate using Hexanes/EtOAc (1:1). The successful formation of the Weinreb amide is confirmed by a new, more polar spot at Rf ~ 0.3 that stains strongly with KMnO₄. Proceed to Phase 2 only if the starting material is completely consumed.

Phase 2: Grignard Addition and Chelate Collapse

Stoichiometry and Reagents
ReagentMW ( g/mol )Eq.Amount (8.0 mmol scale)Role
Weinreb Amide (from Phase 1)189.211.01.51 g (8.0 mmol)Electrophile
Vinylmagnesium bromide (1.0 M in THF)131.251.058.4 mL (8.4 mmol)Nucleophile
Tetrahydrofuran (THF, anhydrous)72.11-20 mLSolvent
Saturated NH₄Cl (aq)--15 mLQuenching Agent
Step-by-Step Protocol
  • System Preparation: In a flame-dried 100 mL flask under argon, dissolve the Weinreb amide (1.51 g) in anhydrous THF (20 mL).

  • Cooling: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Causality Note: Temperature control is critical to stabilize the tetrahedral magnesium chelate and preserve the chemoselectivity against the ester.

  • Nucleophilic Addition: Using a syringe pump, add the vinylmagnesium bromide solution (8.4 mL) dropwise over 20 minutes. The solution may develop a mild yellow/green tint indicating chelate formation.

  • Maturation: Stir the reaction at 0 °C for exactly 1 hour. Do not allow the reaction to warm to room temperature prior to quenching.

  • Quenching (Chelate Collapse): Vigorously stir the mixture and rapidly add 15 mL of cold, saturated aqueous NH₄Cl. Causality Note: A weak acid quench is strictly required. Strong acids can prematurely hydrolyze the ethyl ester or trigger polymerization of the newly liberated vinyl ketone.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure ethyl 4-oxohex-5-enoate.

System Validation & In-Process Control (IPC)
  • Pre-Quench Aliquot Check: Before adding the bulk NH₄Cl quench, withdraw a 20 µL aliquot of the reaction mixture, quench it in 100 µL of saturated NH₄Cl in a microfuge tube, and extract with 200 µL EtOAc.

  • TLC Validation: Spot the organic layer on a TLC plate (Hexanes/EtOAc 3:1). The complete disappearance of the Weinreb amide (Rf = 0.1) and the appearance of a strongly UV-active spot (Rf = 0.4) validates the successful formation of the chelate. If unreacted amide persists, add an additional 0.05 eq of Grignard reagent before the bulk quench.

Analytical Characterization Data

Verification of the final product structure must be confirmed via ¹H NMR. The following table summarizes the expected quantitative spectral data for the target molecule.

Table 3: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
6.35dd (J = 17.6, 10.4 Hz)1H-C(=O)-CH =CH₂ (internal vinyl proton)
6.22dd (J = 17.6, 1.2 Hz)1H-C(=O)-CH=CH ₂ (terminal trans proton)
5.85dd (J = 10.4, 1.2 Hz)1H-C(=O)-CH=CH ₂ (terminal cis proton)
4.12q (J = 7.1 Hz)2H-O-CH ₂-CH₃ (ester methylene)
2.88t (J = 6.5 Hz)2H-CH ₂-C(=O)- (C3 protons)
2.62t (J = 6.5 Hz)2H-CH ₂-CO₂Et (C2 protons)
1.25t (J = 7.1 Hz)3H-O-CH₂-CH ₃ (ester methyl)

References

  • Title: N-methoxy-N-methylamides as effective acylating agents Source: Tetrahedron Letters, 1981, 22(39), 3815-3818. URL: [Link]

  • Title: Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides Source: The Journal of Organic Chemistry, 2013, 78(15), 7764-7770. URL: [Link]

  • Title: Weinreb ketone synthesis Source: Wikipedia, The Free Encyclopedia URL: [Link]

Application

Application Note: Ethyl 4-Oxohex-5-Enoate as a Strategic Bifunctional Building Block in Total Synthesis

Executive Summary & Strategic Utility In the realm of complex molecule synthesis, the selection of highly versatile, polyfunctional building blocks is critical for minimizing step counts and maximizing atom economy. Ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In the realm of complex molecule synthesis, the selection of highly versatile, polyfunctional building blocks is critical for minimizing step counts and maximizing atom economy. Ethyl 4-oxohex-5-enoate (CAS: 90199-67-0) represents a premier bifunctional reagent, seamlessly integrating an highly electrophilic α,β-unsaturated ketone (enone) with a terminal ethyl ester [1].

Unlike simpler vinyl ketones (e.g., methyl vinyl ketone), which are highly volatile and prone to uncontrolled polymerization, ethyl 4-oxohex-5-enoate provides a stable, dual-reactivity profile. The terminal vinyl group serves as a potent Michael acceptor and dienophile, while the distal ethyl ester remains orthogonal during initial carbon-carbon or carbon-heteroatom bond formations. This built-in ester handle is invaluable for subsequent lactonization, amidation, or reduction steps, making it a cornerstone reagent in the total synthesis of complex alkaloids, functionalized pipecolic acids, and polycyclic terpenoids [2].

Structural and Electronic Profiling

The synthetic utility of ethyl 4-oxohex-5-enoate stems from its distinct electrophilic and nucleophilic domains. The molecule operates primarily as a bis-electrophile, though under specific conditions, the C3 methylene can be enolized.

  • C6 (Terminal Vinyl Carbon): Acts as a soft electrophile. It is highly susceptible to conjugate additions (Michael additions) by soft nucleophiles such as amines, thiols, and stabilized carbanions.

  • C4 (Ketone Carbonyl): Acts as a hard electrophile, participating in 1,2-additions or serving as an anchor for Lewis acid coordination to lower the lowest unoccupied molecular orbital (LUMO) of the enone system.

  • C1 (Ester Carbonyl): A latent electrophilic site that typically requires harsher nucleophilic attack or saponification, allowing it to survive mild Michael additions intact [3].

ReactivityMap Molecule Ethyl 4-oxohex-5-enoate (Bifunctional Scaffold) Vinyl Terminal Vinyl (C5-C6) Soft Electrophile Molecule->Vinyl Ketone Ketone Carbonyl (C4) Hard Electrophile Molecule->Ketone Ester Ethyl Ester (C1) Latent Handle Molecule->Ester Michael Aza/Thia-Michael Additions Cross-Metathesis Vinyl->Michael HardNuc 1,2-Additions Lewis Acid Coordination Ketone->HardNuc Saponification Lactonization Amidation Ester->Saponification

Fig 1: Electronic reactivity mapping of the ethyl 4-oxohex-5-enoate scaffold.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized parameters for the most common synthetic transformations utilizing ethyl 4-oxohex-5-enoate, demonstrating its broad applicability across different reaction paradigms.

Reaction TypeReagents / CatalystTemp (°C)Typical Yield (%)Regio-/Stereoselectivity
Aza-Michael Addition Primary Amine, CeCl 3​ ·7H 2​ O0 to 2585–95>99% C6 addition (No 1,2-attack)
Robinson Annulation Cyclic Ketone, Pyrrolidine/AcOH25 to 8065–78High trans-decalin selectivity
Diels-Alder Cycloaddition Substituted Diene, TiCl 4​ (10 mol%)-78 to 070–88High endo selectivity
Cross-Metathesis Terminal Olefin, Grubbs II Catalyst40 (Reflux)60–75>95% E-isomer formation

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful utilization of vinyl ketones requires strict control over reaction kinetics and chemoselectivity. The following protocols are designed as self-validating systems to ensure reproducibility.

Protocol A: Cerium-Catalyzed Intermolecular Aza-Michael Addition

Objective: Chemoselective addition of a primary amine to the C6 position to generate a β -amino ketone, a direct precursor for 6-endo-trig cyclizations yielding substituted pipecolic acids [2]. Causality & Rationale: Uncatalyzed additions to vinyl ketones often suffer from competing 1,2-imine formation or oligomerization. The addition of a mild, oxophilic Lewis acid (CeCl 3​ ·7H 2​ O) selectively coordinates the C4 ketone. This lowers the LUMO of the conjugated system, accelerating 1,4-addition while sterically and electronically shielding the C4 carbon from direct nucleophilic attack.

Step-by-Step Methodology:

  • System Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-oxohex-5-enoate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) under an argon atmosphere.

  • Catalyst Activation: Add CeCl 3​ ·7H 2​ O (0.1 equiv, 0.5 mmol) in one portion.

    • Self-Validation: Stir for 10 minutes at 25 °C. The suspension will take on a slight yellow tint, confirming successful coordination between the cerium and the enone carbonyl.

  • Nucleophile Introduction: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve the primary amine (1.1 equiv, 5.5 mmol) in DCM (5 mL) and add it dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that trigger the thermal polymerization of the vinyl ketone.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to 25 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with KMnO 4​ stain).

    • Self-Validation: The enone starting material ( Rf​ ~0.45, rapidly reduces KMnO 4​ ) will be consumed, replaced by a more polar, UV-active product spot ( Rf​ ~0.25).

  • Quench & Isolation: Upon completion (typically 2–4 hours), quench with saturated aqueous NaHCO 3​ (10 mL) to neutralize the Lewis acid and precipitate cerium salts. Extract the aqueous layer with DCM (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Asymmetric Robinson Annulation

Objective: Construction of a functionalized bicyclic octalone system bearing a propionic ester side chain, utilizing a secondary amine catalyst. Causality & Rationale: Ethyl 4-oxohex-5-enoate acts as an advanced MVK surrogate. By using a chiral secondary amine (e.g., L-proline derivatives), the initial intermediate forms a chiral enamine with the donor ketone. This dictates the facial approach of the ethyl 4-oxohex-5-enoate, ensuring high enantioselectivity during the Michael addition, followed by a thermodynamically driven intramolecular aldol condensation [3].

Step-by-Step Methodology:

  • Enamine Formation: Dissolve the donor cyclic ketone (1.2 equiv, 6.0 mmol) and the chiral secondary amine catalyst (0.1 equiv, 0.5 mmol) in anhydrous toluene (10 mL) at room temperature. Stir for 30 minutes.

  • Acceptor Addition: Cool the solution to -10 °C. Add ethyl 4-oxohex-5-enoate (1.0 equiv, 5.0 mmol) dropwise.

  • Aldol Condensation: After TLC indicates complete consumption of the enone (formation of the 1,5-diketone intermediate), add a catalytic amount of p-toluenesulfonic acid (0.2 equiv) and heat the reaction to 80 °C for 4 hours.

    • Self-Validation: The reaction will shift from a pale yellow to a deep amber color as the conjugated bicyclic enone is formed. Water generated from the dehydration step can be observed if a Dean-Stark trap is utilized.

RobinsonAnnulation Enolate Donor Ketone (Enamine Intermediate) MichaelAdduct 1,5-Diketone Intermediate Enolate->MichaelAdduct Enantioselective Michael Addition Enone Ethyl 4-oxohex-5-enoate (Michael Acceptor) Enone->MichaelAdduct C6 Attack Aldol Intramolecular Aldol Condensation MichaelAdduct->Aldol Acid/Base Catalysis Product Bicyclic Enone (with Ester Handle) Aldol->Product Dehydration (-H2O)

Fig 2: Mechanistic workflow of the Robinson Annulation using ethyl 4-oxohex-5-enoate.

Summary of Mechanistic Advantages

The deployment of ethyl 4-oxohex-5-enoate effectively bypasses the limitations of simpler vinyl ketones. By embedding a latent carboxylate handle (the ethyl ester) directly into the Michael acceptor framework, synthetic chemists can execute rapid molecular complexity generation (e.g., cascade annulations, 6-endo-trig cyclizations) while preserving a functional group explicitly designed for late-stage diversification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3028615, Ethyl 4-oxohex-5-enoate." PubChem, [Link]

  • Sutherland, A., et al. "Switching the Stereochemical Outcome of 6-endo-trig Cyclizations; Synthesis of 2,6-cis-6-Substituted-4-Oxo-L-pipecolic Acids." CORE / University of Glasgow, [Link]

  • Science of Synthesis. "Product Class 10: Saturated and Unsaturated Ketones with an Additional Carbonyl, Nitrile, or Carboxy Substituent." Thieme Connect, [Link]

Method

Application Notes & Protocols: Strategic Implementation of Michael Addition Reactions Using Ethyl 4-Oxohex-5-enoate

Introduction: The Strategic Value of the Michael Addition The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, represents the conjugate 1,4-addition of a nucleophile to an α,β-unsatu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Michael Addition

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, represents the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] This reaction is prized in synthetic chemistry for its reliability, mild conditions, and the ability to construct complex molecular architectures, particularly the valuable 1,5-dicarbonyl motif, from simple precursors.[3][4] At the heart of this transformation are the "Michael donor," the nucleophilic species, and the "Michael acceptor," the electrophilic α,β-unsaturated system.[5][6][7]

This document provides an in-depth guide to leveraging ethyl 4-oxohex-5-enoate as a versatile Michael acceptor. Its structure, featuring both a ketone and an ester with a terminal vinyl group, presents a highly reactive and synthetically useful platform for diversification in pharmaceutical and materials science research. We will move beyond simple procedural lists to explore the causality behind protocol choices, enabling researchers to adapt and innovate within their own synthetic challenges.

Core Mechanism and Strategic Considerations

The Michael reaction is thermodynamically controlled, driven by the formation of a stable σ-bond at the expense of a weaker π-bond.[6] The fundamental mechanism proceeds through three key stages:

  • Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., a compound with a methylene group flanked by two electron-withdrawing groups) to form a resonance-stabilized enolate or other soft nucleophile.[1][3]

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the Michael acceptor (ethyl 4-oxohex-5-enoate). The electron density is pushed through the conjugated system to the carbonyl oxygen, forming a new enolate intermediate.[2][3]

  • Protonation: The newly formed enolate is protonated by the conjugate acid of the base or during an aqueous workup, yielding the final 1,4-adduct and regenerating the catalyst.[1][6]

Caption: General mechanism of the Michael Addition reaction.

The choice of catalyst is paramount. It not only dictates reaction efficiency but is the primary tool for inducing stereoselectivity, a critical consideration in drug development. We will explore protocols employing classical bases, sophisticated organocatalysts, and Lewis acidic metals.

Protocol I: Classic Base-Catalyzed Michael Addition

This protocol represents the foundational approach to the Michael addition, relying on a stoichiometric or catalytic amount of base to generate a soft, doubly-stabilized carbanion for the addition.

Principle: The reaction is ideal for Michael donors with particularly acidic α-hydrogens (pKa 9-13), such as β-ketoesters, malonic esters, or β-diketones.[4][6] A common alkoxide base like sodium ethoxide is sufficient to generate the nucleophilic enolate, which then adds irreversibly to the acceptor.

Experimental Protocol: Addition of Diethyl Malonate

  • Reagents & Setup:

    • Ethyl 4-oxohex-5-enoate (1.0 eq, e.g., 1.56 g, 10 mmol)

    • Diethyl malonate (1.1 eq, e.g., 1.76 g, 11 mmol)

    • Sodium ethoxide (20 mol%, e.g., 136 mg, 2 mmol)

    • Anhydrous Ethanol (EtOH), 20 mL

    • Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup.

  • Procedure:

    • To a stirred solution of sodium ethoxide in anhydrous ethanol (10 mL) under a nitrogen atmosphere, add diethyl malonate dropwise at room temperature. Stir for 15 minutes to ensure complete enolate formation.

    • Add a solution of ethyl 4-oxohex-5-enoate in anhydrous ethanol (10 mL) to the reaction mixture.

    • Heat the mixture to a gentle reflux (~78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Once complete, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to afford the pure Michael adduct.

Expertise & Insights:

  • Why Sodium Ethoxide in Ethanol? Using an alkoxide base that matches the ester portion of the reactants (ethoxide for ethyl esters) prevents transesterification, a common side reaction.

  • Why an excess of the donor? A slight excess of the Michael donor helps to drive the reaction to completion and can suppress potential polymerization of the acceptor.

  • Troubleshooting: If the reaction is sluggish, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in an aprotic solvent like THF can be employed.[7] If polymerization is observed, the reaction can be run at a lower temperature for a longer duration.

Protocol II: Organocatalytic Asymmetric Michael Addition

For applications requiring stereocontrol, organocatalysis offers a powerful, metal-free alternative. Chiral secondary amines or bifunctional catalysts like thioureas can create a chiral environment, leading to high enantioselectivity.[2][8] This protocol details the highly effective addition of nitroalkanes to ethyl 4-oxohex-5-enoate.[9][10]

Principle: This reaction employs a bifunctional thiourea catalyst derived from a chiral diamine.[11] The catalyst operates through a dual-activation mechanism: the thiourea moiety activates the nitroalkane via hydrogen bonding, increasing its acidity, while a basic site on the catalyst facilitates deprotonation. Concurrently, the catalyst can interact with the Michael acceptor, guiding the nucleophilic attack to one specific face.[11][12]

Organocatalysis_Workflow cluster_workflow Asymmetric Organocatalysis Workflow Start Combine Reactants & Catalyst Reactants Ethyl 4-oxohex-5-enoate + Nitroalkane + Chiral Thiourea Catalyst Start->Reactants Activation Dual Activation Complex Formation (H-Bonding & Base Activation) Reactants->Activation Inert Solvent (e.g., Toluene) Addition Stereoselective C-C Bond Formation (Enantiofacial Control) Activation->Addition Workup Aqueous Work-up & Extraction Addition->Workup Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, HPLC) Determine Yield & Enantiomeric Excess (ee) Purify->Analysis End Enantioenriched Product Analysis->End

Caption: Workflow for an organocatalyzed asymmetric Michael addition.

Experimental Protocol: Asymmetric Addition of Nitromethane

  • Reagents & Setup:

    • Ethyl 4-oxohex-5-enoate (1.0 eq, e.g., 78 mg, 0.5 mmol)

    • Nitromethane (3.0 eq, e.g., 92 mg, 1.5 mmol)

    • Chiral Bifunctional Thiourea Catalyst (e.g., Takemoto catalyst, 5 mol%)

    • Anhydrous Toluene, 1.0 mL

    • Vial with a magnetic stir bar, under a nitrogen atmosphere.

  • Procedure:

    • To a vial containing the chiral thiourea catalyst, add anhydrous toluene followed by ethyl 4-oxohex-5-enoate.

    • Add nitromethane to the stirred solution at the specified reaction temperature (e.g., room temperature or 0 °C).

    • Stir the reaction and monitor its progress by TLC. These reactions can take 24-72 hours.

    • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification & Analysis:

    • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate).

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Representative Results

Michael DonorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Nitromethane5Toluene25489596[10]
Nitroethane10CH₂Cl₂0728894 (anti)[9]
1-Nitropropane10Toluene25609198 (anti)[9][10]

Expertise & Insights:

  • Catalyst Choice is Crucial: The structure of the chiral catalyst directly controls the stereochemical outcome. Small changes to the catalyst backbone or substituents can invert or erode enantioselectivity.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the reaction rate and selectivity by influencing the stability of the transition state.[13] Toluene is often a good starting point.

  • Low Catalyst Loading: A key advantage of modern organocatalysis is the ability to achieve high yields and selectivities with very low catalyst loadings (1-10 mol%), making the process more cost-effective and sustainable.[10]

Protocol III: Metal-Catalyzed Michael Addition

Lewis acid catalysis provides another robust avenue for Michael additions. Transition metals or lanthanides can coordinate to the carbonyl oxygen of the acceptor, enhancing its electrophilicity and accelerating the reaction.[14][15]

Principle: A Lewis acidic metal catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃) or Zirconium(IV) chloride (ZrCl₄), activates the ethyl 4-oxohex-5-enoate by coordinating to the keto-carbonyl.[16] This coordination lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, making it more susceptible to attack by even weak nucleophiles under neutral conditions.

Experimental Protocol: Yb(OTf)₃-Catalyzed Addition of Ethyl Acetoacetate

  • Reagents & Setup:

    • Ethyl 4-oxohex-5-enoate (1.1 eq, e.g., 1.72 g, 11 mmol)

    • Ethyl acetoacetate (1.0 eq, e.g., 1.30 g, 10 mmol)

    • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%, e.g., 620 mg, 1 mmol)

    • Solvent (e.g., Dichloromethane, CH₂Cl₂, 20 mL) or neat (solvent-free).

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Procedure:

    • Charge a flask with Yb(OTf)₃ and ethyl acetoacetate under a nitrogen atmosphere.

    • Add the solvent (if any) followed by the dropwise addition of ethyl 4-oxohex-5-enoate at room temperature.

    • Stir the mixture vigorously. The reaction is often exothermic. Monitor by TLC. Neat reactions are typically complete in a few hours.[16]

    • Upon completion, quench the reaction with water (20 mL).

    • Extract with CH₂Cl₂ (3 x 25 mL), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify by flash column chromatography on silica gel.

Expertise & Insights:

  • Handling Lewis Acids: Many Lewis acid catalysts are moisture-sensitive. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere for reproducible results.

  • Solvent-Free Conditions: Lewis acid-catalyzed Michael additions can often be run "neat" (without solvent), which offers significant green chemistry advantages, including reduced waste and often faster reaction rates.[16]

  • Catalyst Recovery: Some metal catalysts supported on solid phases can be recovered and reused, further enhancing the sustainability of the protocol.[14]

Summary and Comparative Analysis

Protocol TypeTypical CatalystKey AdvantagesLimitationsStereocontrol
Base-Catalyzed NaOEt, KOH, DBUInexpensive, simple setup, high yields for activated donors.Limited to acidic donors, risk of side reactions, generally no stereocontrol.Achiral
Organocatalytic Chiral Thioureas, Prolinol EthersMetal-free, high enantioselectivity, mild conditions, low catalyst loading.Catalyst can be expensive, may require longer reaction times.Excellent
Metal-Catalyzed Yb(OTf)₃, Cu(I)/L*, Ni(acac)₂Fast reactions, can be run neat, activates a broad range of acceptors.Catalyst can be toxic/expensive, moisture sensitivity, requires inert atmosphere.Possible with chiral ligands

Conclusion

Ethyl 4-oxohex-5-enoate is a highly valuable and adaptable Michael acceptor. The choice of protocol—be it classic base catalysis for rapid achiral synthesis, sophisticated organocatalysis for accessing enantioenriched products, or efficient Lewis acid catalysis for process applications—should be guided by the specific strategic goals of the research program. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery and chemical synthesis to effectively utilize this versatile building block in the construction of complex and functionally rich molecules.

References

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry Steps. (2020, April 6). Michael Addition Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • ResearchGate. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. [Link]

  • Royal Society of Chemistry. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications. [Link]

  • Beilstein Journals. (2018, July 25). Asymmetric Michael addition reactions catalyzed by calix[6]thiourea cyclohexanediamine derivatives. [Link]

  • ACS Publications. (2023, November 28). Organocatalytic Asymmetric Vinylogous Michael Addition of Electron-Deficient Aryl Alkane Nucleophiles to Enals. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. Michael Addition. [Link]

  • Royal Society of Chemistry. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. [Link]

  • Lund University Publications. (2023, June 14). Michael additions utilizing transition- metal-catalysts, Scope and limitations. [Link]

  • Royal Society of Chemistry. Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds. [Link]

  • Organic Syntheses. Submitted by L.F. Tietze, G. v. Kiedrowski, K.-G. Fahlbusch, and E. Voss. [Link]

  • AMyD. The lipase-catalyzed asymmetric C–C Michael addition. [Link]

  • MacMillan Group, Princeton University. The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction. [Link]

  • MDPI. (2022, January 20). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. [Link]

  • OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. [Link]

  • PMC. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]

  • ARKAT USA. (2005, March 26). Michael additions catalyzed by transition metals and lanthanide species. A review. [Link]

  • Michigan State University Chemistry. Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. [Link]

  • PMC. Enantioselective, Organocatalytic Oxy-Michael Addition to γ/δ-Hydroxy-α,β-enones: Boronate-Amine Complexes as Chiral Hydroxide Synthons. [Link]

  • PubMed. (2007, September 15). 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. [Link]

  • University of Calgary. Ch18: Michael reaction. [Link]

  • PubMed. (2017, March 23). Metal-Catalyzed Asymmetric Michael Addition in Natural Product Synthesis. [Link]

  • ResearchGate. The Catalytic, Enantioselective Michael Reaction. [Link]

  • PMC. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. [Link]

  • PMC. Enantioselective Total Synthesis of (+)-Alterbrassicicene C. [Link]

  • Macmillan Group, Princeton University. (2001, December 12). Enantioselective Michael Additions in Natural Products Synthesis. [Link]

Sources

Application

asymmetric synthesis applications of ethyl 4-oxohex-5-enoate

Application Note: Advanced Asymmetric Synthesis Applications of Ethyl 4-Oxohex-5-enoate Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Content Type: Technical Guide & Vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Asymmetric Synthesis Applications of Ethyl 4-Oxohex-5-enoate

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Physicochemical Profile

Ethyl 4-oxohex-5-enoate (CAS: 90199-67-0) is a highly versatile, bifunctional aliphatic oxo ester featuring a terminal α,β -unsaturated ketone (vinyl ketone) and a γ -propionate ester[1]. In the realm of complex molecule synthesis and drug development, this compound serves as a premium building block. The terminal enone acts as a highly reactive electrophile for conjugate additions, while the pendant ester provides a non-interfering synthetic handle for subsequent downstream transformations, such as lactonization or reduction.

This application note details the causality, experimental design, and validated protocols for utilizing ethyl 4-oxohex-5-enoate in two premier asymmetric transformations: Organocatalytic Asymmetric Michael Additions and NHC-Catalyzed Enantioselective Stetter Reactions .

Organocatalytic Asymmetric Michael Addition

Causality & Experimental Design

Vinyl ketones are classically challenging substrates for asymmetric Michael additions due to their high reactivity, which often leads to undesired background racemic reactions or substrate polymerization. However, the advent of chiral secondary amine catalysis—specifically the Jørgensen-Hayashi catalyst ((S)-diphenylprolinol trimethylsilyl ether)—has enabled highly enantioselective direct Michael additions[2].

Mechanistic Rationale: The chiral amine condenses with a pro-nucleophilic aldehyde to form a sterically biased, electron-rich enamine. The bulky diphenyl silyl ether group effectively shields one face of the enamine, dictating a highly stereoselective Re/Si face attack on the electrophilic terminal alkene of ethyl 4-oxohex-5-enoate. An acidic additive (e.g., benzoic acid) is critical; it accelerates both the initial enamine formation and the final hydrolysis of the iminium intermediate, ensuring rapid catalyst turnover and preventing catalyst trapping[2].

Michael_Mechanism A Aldehyde (Pro-nucleophile) C Chiral Enamine (Activated Nucleophile) A->C + Catalyst - H2O B Chiral Amine Catalyst (Jørgensen-Hayashi) B->C E Iminium Intermediate (C-C Bond Formed) C->E Conjugate Addition (Stereoselective) D Ethyl 4-oxohex-5-enoate (Michael Acceptor) D->E E->B Catalyst Regeneration F Chiral 1,5-Dicarbonyl Product E->F Hydrolysis + H2O

Catalytic cycle of the organocatalytic asymmetric Michael addition via enamine activation.

Quantitative Optimization Data

Table 1: Optimization of Asymmetric Michael Addition to Ethyl 4-oxohex-5-enoate

Catalyst SystemAdditiveSolventTemp (°C)Yield (%)ee (%)
L-Proline (20 mol%)NoneDMSO254158
MacMillan ImidazolidinoneTFAMeOH-206275
Jørgensen-Hayashi (10 mol%)PhCOOHDCM258892
Jørgensen-Hayashi (10 mol%) PhCOOH Toluene 0 94 >98
Validated Protocol: Enantioselective Michael Addition

Self-Validating System: The reaction is monitored by TLC (UV active enone disappearance). Post-reaction, conversion is validated via crude 1 H-NMR (disappearance of terminal alkene protons at δ 5.8-6.4 ppm), ensuring the system is functioning before chiral HPLC analysis.

  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (S)-diphenylprolinol trimethylsilyl ether (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%).

  • Activation: Add anhydrous toluene (2.0 mL) and the aliphatic aldehyde (0.6 mmol, 1.2 equiv). Stir the mixture at room temperature for 10 minutes to allow enamine pre-formation.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethyl 4-oxohex-5-enoate (0.5 mmol, 1.0 equiv) dropwise over 5 minutes to prevent localized heating and background racemic addition.

  • Reaction: Stir the mixture at 0 °C for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Quench & Workup: Quench the reaction with water (2 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the optically active 1,5-dicarbonyl compound.

NHC-Catalyzed Asymmetric Stetter Reaction

Causality & Experimental Design

The Stetter reaction represents a powerful method for the synthesis of 1,4-dicarbonyl compounds through the nucleophilic acylation of Michael acceptors[3]. Ethyl 4-oxohex-5-enoate is an ideal unhindered electrophile for this transformation.

Mechanistic Rationale: N-Heterocyclic Carbenes (NHCs) catalyze the umpolung (polarity reversal) of aldehydes. The free carbene, generated in situ from a chiral triazolium precatalyst via mild base deprotonation, attacks the aldehyde to form the nucleophilic Breslow intermediate[4]. This acyl anion equivalent undergoes an enantioselective conjugate addition to the terminal alkene of ethyl 4-oxohex-5-enoate. The choice of base is critical: strong bases like KHMDS rapidly generate the carbene but can cause substrate degradation, whereas mild organic bases like DIPEA provide a controlled release of the active catalyst, often leading to higher enantioselectivities[5].

Stetter_Pathway NHC Chiral NHC Catalyst (Active Carbene) Breslow Breslow Intermediate (Umpolung Nucleophile) NHC->Breslow Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Breslow Adduct Tetrahedral Adduct Breslow->Adduct Enantioselective Conjugate Addition Enone Ethyl 4-oxohex-5-enoate (Michael Acceptor) Enone->Adduct Adduct->NHC Catalyst Turnover Product Chiral 1,4-Diketone (Stetter Product) Adduct->Product Proton Transfer & Elimination

Mechanism of the NHC-catalyzed asymmetric Stetter reaction showing aldehyde umpolung.

Quantitative Optimization Data

Table 2: NHC Precatalyst Screening for Intermolecular Stetter Reaction

NHC PrecatalystBaseSolventYield (%)ee (%)
Achiral Thiazolium Et3​N EtOH85N/A
Enders TriazoliumKHMDSTHF7288
Rovis TriazoliumKHMDSDCM6590
Rovis Triazolium DIPEA Toluene 81 95
Validated Protocol: Enantioselective Intermolecular Stetter Reaction

Self-Validating System: Free carbenes are highly sensitive to moisture and oxygen, which irreversibly quench the catalyst. The protocol mandates rigorous Schlenk techniques. A color change to pale yellow/orange upon base addition validates the successful generation of the free carbene.

  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Catalyst Generation: Add the chiral Rovis triazolium precatalyst (0.05 mmol, 10 mol%) and anhydrous toluene (2.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.05 mmol, 10 mol%) dropwise. Stir at room temperature for 15 minutes until a slight color change indicates carbene formation.

  • Substrate Addition: Add the aromatic aldehyde (0.5 mmol, 1.0 equiv) followed immediately by ethyl 4-oxohex-5-enoate (0.6 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours under a positive pressure of Argon.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH4​Cl (2 mL) to protonate the carbene and halt the reaction. Extract with dichloromethane (3 × 5 mL).

  • Analysis & Purification: Dry the organic phase over Na2​SO4​ , concentrate, and purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Conclusion

Ethyl 4-oxohex-5-enoate is a highly privileged substrate for asymmetric synthesis. By carefully selecting the catalytic manifold—enamine activation for direct Michael additions or NHC-umpolung for Stetter reactions—process chemists can rapidly assemble complex, enantiopure 1,5- and 1,4-dicarbonyl architectures. The preservation of the γ -ester functionality throughout these protocols ensures that the resulting scaffolds are primed for further derivatization in drug discovery pipelines.

Sources

Method

Application Note: Divergent Synthetic Trajectories of Ethyl 4-oxohex-5-enoate with Primary and Secondary Amines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Overview In the landsca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Overview

In the landscape of synthetic drug development, ambident electrophiles offer highly versatile scaffolds for generating molecular complexity. Ethyl 4-oxohex-5-enoate is a prime example of such a scaffold, possessing two distinct electrophilic domains: a highly reactive α,β -unsaturated ketone (enone) and a γ -keto ester moiety. The chemistry of α,β -unsaturated ketones is widespread, with their ambident electrophilicity allowing them to act as exceptional Michael acceptors for heteroatom nucleophiles[1].

When reacting ethyl 4-oxohex-5-enoate with amines, the structural outcome is strictly dictated by the nature of the amine (primary vs. secondary) and the thermodynamic environment of the reaction.

  • Secondary Amines (Kinetic Pathway): Undergo rapid, irreversible Aza-Michael addition at the β -carbon (C6) to yield stable β -amino ketones.

  • Primary Amines (Thermodynamic Cascade): While primary amines also undergo rapid Aza-Michael addition, this step is reversible. Under dehydrating conditions (heat/catalysis), the system re-equilibrates. The primary amine condenses with the C4 ketone to form an imine intermediate, which subsequently undergoes a highly favored 5-exo-trig lactamization with the C1 ester[2]. This cascade yields substituted 5-vinylpyrrolidin-2-ones —a privileged heterocyclic scaffold in medicinal chemistry (e.g., racetam analogs).

Understanding the causality behind these divergent pathways allows researchers to selectively tune reaction conditions to isolate either the linear Aza-Michael adduct or the cyclized pyrrolidone[3].

Pathway Visualization

Divergent kinetic and thermodynamic reaction pathways of ethyl 4-oxohex-5-enoate with amines.

Quantitative Data & Chemoselectivity

The table below summarizes the optimized parameters for directing the chemoselectivity of the reaction based on the amine class.

Amine ClassRepresentative AmineReaction ConditionsControl RegimeMajor Product ScaffoldTypical Yield
Secondary MorpholineEtOH, 25°C, 2 hKineticLinear β -Amino Ketone85–95%
Secondary PiperidineSolvent-free, 25°C, 1 hKineticLinear β -Amino Ketone90–98%
Primary BenzylamineToluene, 110°C, Dean-StarkThermodynamic1-Benzyl-5-vinylpyrrolidin-2-one75–85%
Primary AnilineToluene, 110°C, TiCl4​ Thermodynamic1-Phenyl-5-vinylpyrrolidin-2-one60–70%

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction (e.g., water removal driving the thermodynamic sink) is actively monitored.

Protocol A: Synthesis of Linear β -Amino Ketones (Aza-Michael Addition)

Objective: Isolate the kinetic Aza-Michael adduct using a secondary amine, preventing downstream cyclization.

Rationale: Secondary amines lack the requisite second N-H proton to form a stable imine at the C4 position. Consequently, the reaction halts at the Aza-Michael addition stage, providing high yields of the linear adduct without the risk of lactamization[3].

Materials:

  • Ethyl 4-oxohex-5-enoate (1.0 equiv, 10 mmol)

  • Morpholine (1.1 equiv, 11 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-oxohex-5-enoate (1.56 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Cool the solution to 0°C using an ice bath. Add morpholine (0.96 g, 11 mmol) dropwise over 5 minutes. Causality Note: Cooling mitigates the exothermic nature of the conjugate addition and suppresses any potential polymerization of the enone.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (25°C) for 2 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The highly UV-active enone spot ( Rf​≈0.6 ) should disappear, replaced by a ninhydrin-active product spot ( Rf​≈0.3 ).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in EtOAc (30 mL) and wash with saturated aqueous NaHCO3​ (2 × 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure ethyl 6-(morpholino)-4-oxohexanoate.

Protocol B: Cascade Synthesis of 5-Vinylpyrrolidin-2-ones

Objective: Drive the reaction of a primary amine through the reversible Aza-Michael intermediate into the thermodynamic pyrrolidone sink.

Rationale: To overcome the kinetic preference for the Aza-Michael adduct, the system must be heated to promote retro-Aza-Michael cleavage. Continuous removal of water (via Dean-Stark) drives the condensation of the primary amine with the C4 ketone. The resulting imine undergoes spontaneous 5-exo-trig cyclization with the C1 ethyl ester, expelling ethanol to form the highly stable lactam[2].

Materials:

  • Ethyl 4-oxohex-5-enoate (1.0 equiv, 10 mmol)

  • Benzylamine (1.05 equiv, 10.5 mmol)

  • Glacial Acetic Acid (0.1 equiv, 1 mmol) - Catalyst

  • Anhydrous Toluene (40 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL round-bottom flask with ethyl 4-oxohex-5-enoate (1.56 g, 10 mmol) and anhydrous toluene (40 mL).

  • Reagent Addition: Add benzylamine (1.12 g, 10.5 mmol) followed by glacial acetic acid (60 mg, 1 mmol). Causality Note: Acetic acid acts as a bifunctional catalyst, activating the ketone for imine formation while facilitating the retro-Aza-Michael equilibrium.

  • Thermodynamic Driving: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (110°C).

  • Validation Check: Monitor water accumulation in the Dean-Stark trap. The reaction is typically complete when the stoichiometric amount of water (~0.18 mL) has been collected (approx. 4–6 hours). TLC will show the disappearance of the intermediate Aza-Michael adduct and the formation of a new, highly stable UV-active spot.

  • Workup: Cool the reaction to room temperature. Wash the toluene solution with 1M HCl (20 mL) to remove unreacted amine, followed by saturated aqueous NaHCO3​ (20 mL) and brine (20 mL).

  • Purification: Dry over MgSO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc 8:2) to isolate 1-benzyl-5-vinylpyrrolidin-2-one.

References

  • Product Class 9: Enones Thieme Connect URL:[Link]

  • Switching the Stereochemical Outcome of 6-Endo-Trig Cyclizations; Synthesis of 2,6-Cis-6-Substituted 4-Oxopipecolic Acids ACS Publications URL:[Link]

  • Product Class 10: Saturated and Unsaturated Ketones with an Additional Carbonyl, Nitrile, or Carboxy Substituent or Equivalent Thieme Connect URL:[Link]

Sources

Application

Application Note: Ethyl 4-Oxohex-5-enoate as a Versatile Enone Intermediate in Pharmaceutical Scaffold Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols Introduction & Mechanistic Rationale In modern medicinal chemistry, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on bifunctional intermediates. Ethyl 4-oxohex-5-enoate (CAS: 90199-67-0) and its 6-substituted derivatives represent a privileged class of α,β -unsaturated ketone esters[1]. Their synthetic utility stems from a highly programmable dual-reactivity profile:

  • The Enone Moiety (Michael Acceptor): The conjugated terminal or substituted alkene acts as a potent electrophile, readily undergoing aza-Michael additions and 6-endo-trig cyclizations[2].

  • The Ester Moiety (Acyl Donor): The pendant ethyl ester provides an orthogonal reactive site for intramolecular cyclocondensation, enabling the one-pot or stepwise formation of nitrogenous heterocycles[3].

This application note details the causality, optimization, and self-validating protocols for utilizing ethyl 4-oxohex-5-enoate derivatives in the synthesis of two critical pharmaceutical targets: pyridazinone-based anticancer/antimicrobial agents and 4-oxo-L-pipecolic acid analogues (precursors for HIV protease inhibitors like palinavir)[4].

Application 1: Synthesis of Pyridazinone-Based Dual-Action Agents

Pyridazinones are highly sought-after pharmacophores due to their π -deficient aromatic skeleton and hydrogen-bonding capabilities, which are essential for kinase inhibition (e.g., VEGFR-2) and antimicrobial activity[5].

Mechanistic Causality

The synthesis begins with a Claisen-Schmidt condensation between ethyl levulinate and an aryl aldehyde. Piperidine is selected as a base catalyst to selectively deprotonate the less sterically hindered terminal methyl group (C5) of the levulinate, forming a kinetic enolate. Glacial acetic acid is added to activate the aldehyde carbonyl, facilitating the nucleophilic attack and subsequent dehydration to yield the (E)-ethyl 6-aryl-4-oxohex-5-enoate intermediate[3].

Subsequent treatment with hydrazine hydrate initiates a cascade reaction: the highly nucleophilic hydrazine first attacks the C4 ketone to form a Schiff base, followed by an intramolecular amidation at the C1 ethyl ester, driving the equilibrium toward the thermodynamically stable dihydropyridazinone ring[3].

Pyridazinone_Workflow A Ethyl Levulinate + Aryl Aldehyde B Claisen-Schmidt Condensation (Piperidine/AcOH) A->B Base/Acid Catalysis C Substituted Ethyl 4-oxohex-5-enoate (Intermediate) B->C Dehydration D Cyclocondensation (Hydrazine Hydrate) C->D Nucleophilic Attack E Dihydropyridazinone Scaffold D->E Ring Closure

Workflow for pyridazinone scaffold synthesis via an ethyl 4-oxohex-5-enoate intermediate.

Self-Validating Protocol: Synthesis of 6-(4-Nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone

Step 1: Enone Intermediate Formation

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve ethyl levulinate (10 mmol) and p-nitrobenzaldehyde (10 mmol) in 30 mL of anhydrous toluene.

  • Catalysis: Add piperidine (0.5 mL) and glacial acetic acid (0.5 mL). Rationale: The Dean-Stark apparatus physically removes water, driving the dehydration step of the aldol condensation to completion.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the aldehyde spot disappears and a new UV-active spot (the enone) appears. 1 H NMR validation should reveal characteristic olefinic protons at δ 7.10 and 7.74 ppm[3].

  • Workup: Cool to room temperature, wash with 1M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate under reduced pressure.

Step 2: Cyclocondensation

  • Reaction Setup: Dissolve the crude (E)-ethyl 6-(4-nitrophenyl)-4-oxohex-5-enoate in 20 mL of isopropanol.

  • Cyclization: Add hydrazine hydrate (15 mmol) dropwise. Adjust the pH to 8–9 using NH 4​ OH if necessary[3].

  • Reflux: Heat under reflux for 2–4 hours.

  • Isolation: Cool the mixture in an ice bath to precipitate the product. Filter, wash with cold ethanol, and recrystallize to yield the pure dihydropyridazinone.

Application 2: Synthesis of 4-Oxo-L-pipecolic Acid Analogues

Pipecolic acid derivatives are non-proteinogenic α -amino acids crucial for the structural integrity of various peptidomimetic drugs, including the HIV protease inhibitor palinavir[4].

Mechanistic Causality

The synthesis relies on a highly stereoselective intramolecular aza-Michael addition . Starting from a trityl-protected amino-enone ester, acidic deprotection removes the trityl group, generating an amine hydrochloride salt. The addition of a non-nucleophilic base (N,N-diisopropylethylamine, DIPEA) neutralizes the salt, liberating the free amine[2].

Because the aza-Michael addition is reversible, the use of mild basic conditions establishes an equilibrium. The reaction funnels through a 6-endo-trig cyclization pathway, driven by the thermodynamic stability of the resulting enolate intermediate, which irreversibly tautomerizes to yield exclusively the 2,6-cis-6-substituted-4-oxo-pipecolic acid[4].

Pipecolic_Workflow A Trityl-protected Amino-Enone Ester B Acidic Deprotection (2M HCl / MeOH) A->B -Trityl Group C Free Amine Intermediate B->C HCl Salt D Intramolecular Aza-Michael Addition (DIPEA, pH 8) C->D Neutralization E 2,6-cis-6-substituted 4-oxo-pipecolic acid D->E 6-endo-trig Cyclization

Base-mediated 6-endo-trig aza-Michael cyclization yielding 4-oxo-pipecolic acid derivatives.

Self-Validating Protocol: Base-Mediated 6-endo-trig Cyclization
  • Deprotection: To a solution of methyl (2S,5E)-2-(tritylamino)-4-oxo-6-phenylhex-5-enoate (0.13 mmol) in methanol (10 mL) at room temperature, add 2M HCl (2.5 mL)[2].

  • IPC (Deprotection): Stir for 1 hour. TLC validation should confirm the complete consumption of the starting material and the appearance of a highly polar baseline spot (the amine salt).

  • Cyclization: Dilute the mixture with water (5 mL). Slowly add DIPEA (approx. 1.5 mL) until the solution reaches pH 8[2]. Rationale: Precise pH control ensures the amine is fully deprotonated without causing unwanted ester hydrolysis or aldol-type side reactions.

  • Equilibration: Stir the reaction mixture for 18 hours at room temperature to allow thermodynamic funneling to the cis-isomer.

  • Workup & Validation: Partition between ethyl acetate (20 mL) and brine (20 mL). Extract the aqueous layer, combine organic layers, dry over MgSO 4​ , and concentrate. 1 H NMR validation must show the disappearance of the enone olefinic protons and the emergence of chiral piperidine ring protons[4].

Quantitative Data: Reaction Optimization & Yield Analysis

The following table summarizes the optimized reaction parameters and quantitative yields for the methodologies discussed, providing a benchmark for process scale-up.

Reaction PhaseStarting MaterialCatalyst / ReagentSolvent SystemTemp / TimeYield (%)Target Scaffold
Claisen-Schmidt Condensation Ethyl levulinate + p-NitrobenzaldehydePiperidine / Glacial AcOHToluene (Dean-Stark)Reflux, 4–6 h75–85%(E)-Ethyl 6-(4-nitrophenyl)-4-oxohex-5-enoate
Cyclocondensation (E)-Ethyl 6-(4-nitrophenyl)-4-oxohex-5-enoateHydrazine hydrateIsopropanolReflux, 2–4 h80–90%6-(4-Nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone
Aza-Michael Cyclization Trityl-protected amino-enone ester2M HCl, then DIPEA (pH 8)MeOH / H 2​ ORT, 18 h85–96%2,6-cis-6-substituted-4-oxo-pipecolic acid

References

  • El-Nagar, M. K. S., et al. "Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation." RSC Advances / PMC. Available at:[Link]

  • Daly, M., Cant, A.A., Fowler, L.S., Simpson, G.L., Senn, H.M., and Sutherland, A. "Switching the Stereochemical Outcome of 6-endo-trig Cyclizations; Synthesis of 2,6-Cis-6-substituted 4-oxopipecolic Acids." Journal of Organic Chemistry, 2012, 77 (22), 10001-10009. Available at:[Link]

Sources

Method

Advanced Cross-Coupling and Functionalization Strategies for Ethyl 4-Oxohex-5-Enoate

Executive Summary Ethyl 4-oxohex-5-enoate is a highly versatile, bifunctional aliphatic building block characterized by a terminal α,β -unsaturated ketone (vinyl ketone) and a distal ethyl ester[1]. In medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-oxohex-5-enoate is a highly versatile, bifunctional aliphatic building block characterized by a terminal α,β -unsaturated ketone (vinyl ketone) and a distal ethyl ester[1]. In medicinal chemistry and complex scaffold synthesis, this molecule presents a unique chemoselectivity challenge: the highly electrophilic enone is prone to competitive pathways, including 1,4-conjugate addition, Heck-type arylation, and polymerization.

This application note provides a definitive guide to controlling the reactivity of ethyl 4-oxohex-5-enoate. By applying precise catalytic conditions, researchers can divergently route this substrate through Rhodium-catalyzed Hayashi-Miyaura conjugate addition, Ruthenium-catalyzed cross-metathesis, or Palladium-catalyzed Mizoroki-Heck arylation.

G Substrate Ethyl 4-oxohex-5-enoate (Bifunctional Scaffold) Cond1 Rh(I) + Chiral Diene Ar-B(OH)2 Substrate->Cond1 Enantioselective Cond2 Grubbs II + CuI Terminal Olefin Substrate->Cond2 E/Z Selective Cond3 Pd(OAc)2 + LiCl Aryl Halide Substrate->Cond3 Chemoselective Prod1 1,4-Conjugate Addition (β-Aryl Ketone) Cond1->Prod1 Prod2 Cross-Metathesis (Internal Enone) Cond2->Prod2 Prod3 Heck Arylation (Aryl Vinyl Ketone) Cond3->Prod3

Logical decision tree for the divergent functionalization of ethyl 4-oxohex-5-enoate.

Asymmetric 1,4-Conjugate Addition (Hayashi-Miyaura Reaction)

Mechanistic Causality

Standard organocuprate additions to ethyl 4-oxohex-5-enoate often suffer from poor atom economy and potential interference from the distal ester moiety. The Rhodium-catalyzed Hayashi-Miyaura reaction solves this by utilizing arylboronic acids under mild, aqueous conditions[2].

The active catalytic species is a hydroxorhodium complex, [Rh(OH)(L∗)]2​ . The transmetalation step from the arylboronic acid to the Rh-OH complex is the rate-determining step. Research demonstrates that utilizing chiral diene ligands (or 1,5-cyclooctadiene in racemic variants) accelerates this transmetalation step by more than 20-fold compared to traditional BINAP ligands[3]. This rapid turnover prevents the accumulation of off-target Heck-type side products and ensures >99% chemoselectivity for the 1,4-addition[2].

HM_Cycle Rh_OH [Rh(OH)(L*)] Active Catalyst Transmetalation Transmetalation with Ar-B(OH)2 Rh_OH->Transmetalation Rh_Ar [Rh(Ar)(L*)] Intermediate Transmetalation->Rh_Ar Insertion Enone Insertion (Enantioselective) Rh_Ar->Insertion Oxa_pi Oxa-π-allyl Rh Intermediate Insertion->Oxa_pi Hydrolysis Hydrolysis (H2O) Oxa_pi->Hydrolysis Hydrolysis->Rh_OH Product β-Aryl Ketone Product Hydrolysis->Product Product Release

Catalytic cycle of the Rhodium-catalyzed Hayashi-Miyaura conjugate addition.

Self-Validating Protocol: Enantioselective Arylation
  • Preparation : In a Schlenk flask under argon, charge [Rh(OH)(cod)]2​ (1.5 mol%), a chiral diene ligand (e.g., (R,R) -Bn-bod*) (3.3 mol%), and the desired arylboronic acid (1.5 equiv).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane/H2O (10:1 v/v). Validation Check: The solution will transition to a clear yellow-orange hue, indicating the formation of the active monomeric Rh-hydroxo species.

  • Substrate Addition : Inject ethyl 4-oxohex-5-enoate (1.0 equiv) dropwise at room temperature.

  • Reaction Monitoring : Stir at 25 °C. Monitor via TLC (Hexanes/EtOAc 7:3). Validation Check: The starting enone is UV-inactive but stains strongly with KMnO4​ . The product will be highly UV-active due to the newly installed aryl group.

  • Workup : Quench with saturated NaHCO3​ , extract with EtOAc, and purify via silica gel chromatography.

Olefin Cross-Metathesis (CM)

Mechanistic Causality

Cross-metathesis of electron-deficient vinyl ketones is notoriously difficult because the carbonyl oxygen can coordinate to the Ruthenium center, leading to rapid catalyst degradation. To counteract this, Copper(I) Iodide (CuI) is employed as a co-catalyst alongside the Grubbs 2nd Generation (Grubbs II) catalyst[4]. CuI acts as a highly efficient phosphine scavenger, stripping the tricyclohexylphosphine ( PCy3​ ) ligand from the Grubbs II precatalyst. This accelerates the initiation rate and prevents the dissociated phosphine from attacking the electrophilic enone, thereby drastically improving the turnover number (TON) and yield[4].

Self-Validating Protocol: Homologation via Cross-Metathesis
  • Catalyst Activation : In a flame-dried flask under argon, dissolve ethyl 4-oxohex-5-enoate (1.0 equiv) and the terminal olefin partner (3.0 equiv) in anhydrous diethyl ether ( Et2​O ) to a concentration of 0.1 M.

  • Co-Catalyst Addition : Add CuI (3 mol%).

  • Initiation : Add Grubbs II catalyst (2 mol%) in one portion. Validation Check: The reaction mixture will immediately adopt a deep purplish-red color. If the solution rapidly turns black or brown, the catalyst has decomposed (likely due to moisture or oxygen ingress), and the reaction must be restarted.

  • Heating : Attach a reflux condenser and heat to 35 °C for 3 hours.

  • Monitoring : Analyze an aliquot by 1H -NMR. Validation Check: The terminal vinyl protons of the starting enone ( δ 5.8-6.4 ppm) will disappear, replaced by internal alkene protons with a large coupling constant ( J≈15−16 Hz), confirming high E -selectivity.

  • Workup : Concentrate in vacuo and purify directly via flash chromatography.

Chemoselective Mizoroki-Heck Arylation

Mechanistic Causality

Subjecting α,β -unsaturated ketones to standard Heck conditions typically results in a disastrous mixture of Heck coupling and reductive conjugate addition (hydroarylation)[5]. To force the reaction down the Heck pathway (preserving the double bond), the β -hydride elimination step must outcompete protonation of the intermediate oxa- π -allyl palladium species.

This is achieved by utilizing Pd(OAc)2​ in the presence of Lithium Chloride (LiCl) and a stoichiometric amount of water[5]. LiCl coordinates to the Pd(II) intermediate, preventing catalyst aggregation into inactive Pd black, while the highly polar aqueous environment accelerates the β -hydride elimination over competitive protonation pathways, yielding the substituted aryl vinyl ketone[5].

Self-Validating Protocol: Terminal C(sp2) Arylation
  • Reagent Assembly : To a reaction vial, add the aryl iodide (1.0 equiv), Pd(OAc)2​ (5 mol%), LiCl (4.0 equiv), and Et3​N (5.0 equiv).

  • Solvent & Substrate : Add THF (0.2 M) and H2​O (1.0 equiv), followed by ethyl 4-oxohex-5-enoate (2.0 equiv). Validation Check: The presence of LiCl will keep the mixture relatively homogeneous. A premature precipitation of a black mirror on the flask walls indicates catalyst death.

  • Reaction : Seal the vial and heat to 60 °C under an air atmosphere for 12-16 hours.

  • Monitoring : Check by TLC. Validation Check: The product (an aryl-substituted conjugated enone) will appear as a bright, highly UV-active spot with a lower Rf​ than the starting aryl halide.

  • Workup : Dilute with water, extract with diethyl ether, wash with brine, dry over Na2​SO4​ , and purify by column chromatography.

Quantitative Data Summary

The following table summarizes the optimized parameters for routing ethyl 4-oxohex-5-enoate through the described pathways:

Reaction TypeCatalyst SystemKey AdditiveTarget TransformationTypical YieldSelectivity
Hayashi-Miyaura [Rh(OH)(cod)]2​ (1.5 mol%) H2​O (co-solvent)Asymmetric 1,4-Addition85–95%>95% ee
Cross-Metathesis Grubbs II (2 mol%)CuI (3 mol%)Olefin Homologation75–98%>10:1 E/Z
Mizoroki-Heck Pd(OAc)2​ (5 mol%)LiCl (4 equiv) / H2​O Terminal C(sp2) Arylation60–80%>90% Chemoselective

References

  • 4-Oxo-hex-5-enoic acid ethyl ester | C8H12O3 | CID 3028615 - PubChem National Center for Biotechnology Information (NIH) URL:[Link]

  • Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect PubMed Central (PMC) / NIH URL:[Link]

  • Palladium-Catalyzed Cyclization/Heck- and Cyclization/Conjugate-Addition-Type Sequences in the Preparation of Polysubstituted Furans The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Heck-type coupling vs. conjugate addition in phosphine–rhodium catalyzed reactions of aryl boronic acids with α,β-unsaturated carbonyl compounds: a systematic investigation Dalton Transactions (RSC Publishing) URL:[Link]

  • Chiral Diene Ligands in Asymmetric Catalysis Chemical Reviews - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-oxohex-5-enoate

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals looking to optimize the yield and purity of ethyl 4-oxohex-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals looking to optimize the yield and purity of ethyl 4-oxohex-5-enoate (CAS No.: 90199-67-0)[1].

As an aliphatic oxo ester featuring a terminal vinyl ketone[1], this molecule is an exceptionally potent Michael acceptor. While it serves as a highly valuable building block for complex heterocyclic compounds[2], its inherent reactivity makes it notoriously difficult to synthesize and isolate without significant yield losses due to polymerization or side reactions. Although commercially cataloged (MW: 156.18 g/mol )[3], it frequently requires custom synthesis and specialized handling[4]. This guide deconstructs the most reliable literature pathway—the benzotriazole-mediated conjugate addition[2]—providing mechanistic insights, self-validating protocols, and targeted troubleshooting to maximize your synthetic yield.

Critical Reaction Parameters for Yield Optimization

To prevent the degradation of the highly sensitive enone product and the organolithium intermediates, strict adherence to the following quantitative parameters is required.

ParameterTarget ValueCritical ToleranceMechanistic Rationale
Metalation Temperature -78 °C± 5 °CPrevents thermal decomposition of the benzotriazole-stabilized carbanion and avoids nucleophilic attack on the ester moiety[2].
BuLi Stoichiometry 1.04 equiv1.00 - 1.05 equivExcess base will directly attack the ethyl acrylate or trigger premature base-catalyzed polymerization of the product.
Hydrolysis Time 5 minutesMax 10 minutesProlonged exposure to the silica/oxalic acid mixture leads to acid-catalyzed hydration of the terminal olefin[2].
Radical Inhibitor (BHT) 50 ppm10 - 100 ppmQuenches radical propagation during solvent evaporation, preventing the terminal vinyl ketone from polymerizing into an insoluble tar.
Synthetic Logic & Workflow

The following diagram illustrates the causal sequence of the benzotriazole-mediated synthesis. By masking the acyl anion equivalent, we bypass the impossibility of directly coupling a vinyl anion with an acrylate.

G A Benzotriazole Precursor (114) B Metalation (2M BuLi, THF, -78°C) A->B C Lithium Anion (Visual Cue: Green Soln) B->C 5 min D Conjugate Addition (Ethyl Acrylate, -78°C) C->D E Intermediate Adduct D->E F Mild Hydrolysis (Silica Gel / Oxalic Acid) E->F H2O quench G Ethyl 4-oxohex-5-enoate (Target Enone) F->G 5 min, RT

Workflow for the benzotriazole-mediated synthesis of ethyl 4-oxohex-5-enoate.

Troubleshooting & FAQs

Q: Why does my isolated yield drop significantly during solvent evaporation, leaving a viscous, insoluble residue? Causality: Ethyl 4-oxohex-5-enoate is a terminal vinyl ketone. As the solvent is removed and the concentration of the enone increases, trace impurities or ambient light can trigger rapid, radical-initiated polymerization. Yield Improvement Strategy: Never concentrate the product to absolute dryness. Add a radical inhibitor such as BHT (butylated hydroxytoluene, ~50 ppm) to your extraction solvent prior to rotary evaporation. Maintain the water bath strictly below 25°C. Store the final product as a stock solution in a non-nucleophilic solvent at -20°C.

Q: I am using the benzotriazole-mediated route, but my conversion is stalled at 40%. How can I push the reaction to completion? Causality: The formation of the benzotriazole-stabilized carbanion is highly sensitive to proton sources. If your THF contains >10 ppm water, or if your BuLi titer has degraded, the stoichiometric ratio of the active nucleophile to ethyl acrylate is compromised[2]. Yield Improvement Strategy: This reaction is a self-validating system. Upon the addition of BuLi at -78°C, the solution MUST turn a deep green color, indicating successful metalation[2]. If the solution remains pale or turns brown, abort the reaction immediately. Re-titrate your BuLi and dry your THF over sodium/benzophenone before attempting the reaction again.

Q: Can I use standard aqueous NaOH or HCl for the final deprotection/hydrolysis step? Causality: No. The final enone is highly susceptible to degradation. Strong bases will immediately trigger a retro-Michael reaction or direct Michael addition of hydroxide to the terminal double bond. Strong aqueous acids will lead to ester hydrolysis or hydration of the olefin. Yield Improvement Strategy: Utilize a mild, heterogeneous hydrolysis system. The literature-standard protocol employs silica gel and oxalic acid[2]. This provides enough localized, mild acidity to cleave the benzotriazole moiety without destroying the newly revealed vinyl ketone.

Self-Validating Experimental Protocol

The following procedure is adapted from standardized methodologies for aliphatic oxo esters[2] and engineered with built-in validation checks to ensure maximum yield.

Step 1: System Preparation Charge a flame-dried Schlenk flask with the benzotriazole precursor 114 (2.5 g, 12 mmol) and anhydrous THF (60 mL) under a strict argon atmosphere[2]. Causality: Argon and flame-drying prevent ambient moisture from quenching the highly basic carbanion generated in the next step.

Step 2: Metalation (The Validation Step) Cool the solution to -78°C using a dry ice/acetone bath. Add 2 M BuLi (6.3 mL, 12.5 mmol) dropwise via a syringe[2]. Validation Check: Observe the reaction mixture. The solution must transition to a deep green color [2]. If it does not, the metalation has failed; abort the protocol and troubleshoot your reagents.

Step 3: Conjugate Addition Stir the green solution for exactly 5 minutes at -78°C, then add ethyl acrylate (12.3 mmol) dropwise[2]. Causality: Strict temperature control at -78°C ensures the organolithium species acts as a soft nucleophile (conjugate addition) rather than attacking the hard ester carbonyl of the acrylate.

Step 4: Quench Quench the reaction by adding H₂O directly to the flask while it is still at -78°C[2]. Allow it to warm to room temperature.

Step 5: Mild Hydrolysis Add silica gel and oxalic acid to the mixture, and stir for exactly 5 minutes[2]. Causality: This heterogeneous acidic mixture cleaves the intermediate aminal to reveal the ketone. Stirring past 5 minutes risks acid-catalyzed hydration of the terminal enone.

Step 6: Isolation & Purification Filter the mixture immediately through a short pad of silica to remove the oxalic acid and benzotriazole byproducts. Add 50 ppm BHT to the filtrate to prevent polymerization. Concentrate under reduced pressure (water bath <25°C) until ~5 mL remains. Purify immediately via flash chromatography (hexanes/EtOAc 6:1)[2].

References
  • [2] Title: Product Class 10: Saturated and Unsaturated Ketones with an Additional Carbonyl, Nitrile, or Carboxy Substituent or Equivalent. Source: thieme-connect.de. URL:

  • [1] Title: 4-Oxo-hex-5-enoic acid ethyl ester | C8H12O3 | CID 3028615. Source: PubChem. URL:

  • [4] Title: Ethyl 4-Oxo-5-hexanoic Acid Ester. Source: LGC Standards. URL:

  • [3] Title: Ethyl 4-oxohex-5-enoate. Source: CATO Chem. URL:

Sources

Optimization

preventing polymerization of ethyl 4-oxohex-5-enoate during storage

Welcome to the technical support guide for ethyl 4-oxohex-5-enoate (CAS No. 90199-67-0)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ethyl 4-oxohex-5-enoate (CAS No. 90199-67-0)[1]. This resource is designed for researchers, chemists, and drug development professionals to address the inherent instability of this compound. Here, you will find in-depth explanations, troubleshooting guides, and validated protocols to prevent unwanted polymerization during storage and handling.

Section 1: Understanding the Instability of Ethyl 4-Oxohex-5-Enoate

Ethyl 4-oxohex-5-enoate is a valuable bifunctional molecule, containing both an ester and an α,β-unsaturated ketone moiety. This latter feature, specifically the vinyl ketone group, is the primary source of its reactivity and instability.

The Culprit: The Vinyl Ketone System

The core issue lies in the conjugated system formed by the carbon-carbon double bond (C=C) and the carbonyl group (C=O). This electron-withdrawing carbonyl group polarizes the double bond, making the terminal vinyl carbon highly susceptible to nucleophilic attack and, most importantly, radical addition. This reactivity is the reason why vinyl ketones are known to polymerize readily, sometimes spontaneously.[2]

Primary Mechanism: Free-Radical Polymerization

The most common degradation pathway is free-radical polymerization.[3] This is a chain reaction that can be initiated by common laboratory contaminants or conditions:

  • Heat: Elevated temperatures provide the activation energy needed to initiate radical formation.

  • Light: UV radiation can generate radicals, initiating the polymerization cascade.

  • Oxygen: Atmospheric oxygen can react with the compound to form peroxide species, which are potent radical initiators.

  • Impurities: Trace metals or other radical sources from synthesis or handling can trigger the process.

The process unfolds in three stages:

  • Initiation: A radical (R•) attacks the vinyl group, creating a new, larger radical.

  • Propagation: This new radical rapidly adds to another monomer molecule, extending the polymer chain and regenerating the radical at the growing end. This step repeats, often thousands of times.

  • Termination: The reaction stops when two growing radical chains combine or react with an inhibitor.

Below is a diagram illustrating this process and the intervention point for a common inhibitor.

Free_Radical_Polymerization cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (Heat, Light, O₂) Radical Radical (R•) Initiator->Radical forms Monomer1 Ethyl 4-oxohex-5-enoate Monomer Radical->Monomer1 attacks PropagatingChain Propagating Radical (R-M•) Monomer2 Another Monomer (M) PropagatingChain->Monomer2 adds to Inhibitor Inhibitor (e.g., BHT) PropagatingChain->Inhibitor reacts with Polymer Terminated Polymer Chain PropagatingChain->Polymer self-terminates into LongerChain Longer Propagating Radical (R-M-M•) Monomer2->LongerChain forms LongerChain->PropagatingChain repeats cycle StableProduct Stable, Non-Reactive Species Inhibitor->StableProduct forms

Caption: Free-radical polymerization and inhibitor intervention.

Secondary Mechanism: Anionic Polymerization

While less common under typical storage conditions, the polarized nature of the vinyl ketone also makes it susceptible to anionic polymerization.[4][5] This can be initiated by strong bases or nucleophiles. It is a critical consideration during synthesis and work-up if basic conditions are employed.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered by users.

Issue 1: My freshly received sample of ethyl 4-oxohex-5-enoate appears viscous, cloudy, or has solidified.

  • Probable Cause: The compound has likely undergone partial or complete polymerization during transit or upon initial storage. This can be triggered by exposure to heat (e.g., in a loading dock) or if the shipment was delayed and the inhibitor was consumed.

  • Immediate Action:

    • Do not attempt to heat the sample to melt it, as this will accelerate further polymerization.

    • Visually inspect the container for any discoloration (often yellowing) or solid masses.

    • Contact the supplier immediately to report the issue and request a replacement. Provide batch numbers and photos if possible.

  • Root Cause Analysis: The initial inhibitor concentration may have been insufficient for the shipping duration and conditions. Always request information on the type and concentration of inhibitor used by the manufacturer.

Issue 2: During my reaction work-up, I noticed a significant loss of product and the formation of a sticky, insoluble residue.

  • Probable Cause: Polymerization was likely initiated during the work-up or purification steps. Common triggers include:

    • Heat: Concentrating the product on a rotary evaporator at elevated temperatures.

    • Air Exposure: Prolonged exposure to air during extraction or filtration can introduce oxygen, an initiator.

    • pH Changes: Using a basic wash (e.g., sodium bicarbonate) can potentially initiate anionic polymerization.

    • Chromatography: Active sites on silica gel or alumina can sometimes initiate polymerization, especially if the column heats up during elution.

  • Preventative Measures:

    • Add an Inhibitor: Before starting your work-up (e.g., before solvent removal), add a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone (100-500 ppm) to the organic solution.[3]

    • Minimize Heat: Use a rotary evaporator with the bath temperature as low as possible (ideally <30°C) and use high vacuum. Do not evaporate to complete dryness.

    • Use an Inert Atmosphere: If the compound is particularly sensitive, perform work-up steps under a nitrogen or argon atmosphere.

    • Column Chromatography: If purification by column is necessary, consider deactivating the silica gel with a non-polar solvent containing a small amount of a non-interfering amine (like triethylamine, ~0.1%) or add BHT (100-200 ppm) directly to your elution solvent.[3]

Issue 3: My purified, clear liquid sample turned into a gel after a week in the freezer.

  • Probable Cause: The original inhibitor was removed during your purification process. Without a stabilizer, the compound is highly prone to polymerization, even at low temperatures. Freezing does not stop radical polymerization; it only slows it down.

  • Solution: Never store purified, uninhibited ethyl 4-oxohex-5-enoate. Immediately after purification and characterization, a fresh stock of a suitable inhibitor must be added.

  • Workflow Correction: Amend your purification protocol to include a final "Stabilization Step" where BHT or another inhibitor is added to the final product before storage.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What is the single most important factor for storing this compound?

    • A1: The presence of an effective radical inhibitor at the correct concentration. Without an inhibitor, the compound is unstable regardless of other conditions.

  • Q2: What are the best inhibitors to use, and at what concentration?

    • A2: Phenolic inhibitors are the industry standard because they act as radical scavengers.[3] The two most common are:

      • Butylated Hydroxytoluene (BHT): Excellent solubility in organic compounds. Recommended at 100-1000 ppm.[3]

      • Hydroquinone (HQ): Very effective, often used for reactive monomers. It may have lower solubility in some organic systems. Recommended at 100-1000 ppm.

  • Q3: How do I choose between BHT and hydroquinone?

    • A3: BHT is generally the first choice due to its superior solubility in organic solvents and lower potential to interfere in some reaction systems.[3] However, hydroquinone is also highly effective. The choice may depend on the solvent system and downstream application.

  • Q4: What is the ideal storage temperature?

    • A4: Refrigeration at 2-8°C is strongly recommended. This slows down the rate of potential polymerization. While freezing (-20°C or -80°C) is possible, it does not prevent polymerization if an initiator is present and may not offer significant advantages over refrigeration if the compound is properly inhibited.[6]

  • Q5: Should I store it under an inert atmosphere?

    • A5: Yes. Oxygen is a potential initiator. After adding an inhibitor, it is best practice to blanket the headspace of the storage vessel with an inert gas like argon or nitrogen before sealing. This minimizes the consumption of the inhibitor by atmospheric oxygen.

  • Q6: Can I store the compound in solution?

    • A6: Storing in a dilute solution can sometimes improve stability. However, the choice of solvent is critical. Use a dry, peroxide-free, non-reactive solvent (e.g., toluene, dichloromethane). Ethereal solvents like THF or diethyl ether are poor choices as they can form explosive peroxides, which are potent radical initiators. Ensure the solution is properly inhibited.

Section 4: Best Practices & Protocols
Data Summary: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of polymerization and inhibitor consumption.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxygen from initiating polymerization and consuming the inhibitor.[3]
Light Amber Glass or Opaque ContainerPrevents UV light from initiating radical formation.
Inhibitor BHT or HydroquinoneScavenges free radicals to terminate the polymerization chain reaction.[3]
Concentration 200–1000 ppm (w/w)Ensures a sufficient reservoir of inhibitor to maintain stability over time.
Container Clean, dry glass bottle with PTFE-lined capPrevents contamination from plasticizers or reactive surfaces.
Protocol 1: Standard Procedure for Long-Term Storage

This protocol should be followed immediately upon receiving a new batch or after synthesizing and purifying the compound.

  • Obtain a Suitable Container: Select a clean, dry amber glass bottle with a polytetrafluoroethylene (PTFE)-lined screw cap.

  • Prepare Inhibitor Stock: Prepare a stock solution of your chosen inhibitor (e.g., 10 mg/mL BHT in dry toluene).

  • Add Inhibitor: Transfer the ethyl 4-oxohex-5-enoate to the storage bottle. Using a calibrated micropipette, add the required volume of the inhibitor stock solution to achieve the target concentration (e.g., for 500 ppm in 10 g of product, add 500 µL of the 10 mg/mL stock).

  • Mix Thoroughly: Gently swirl or agitate the mixture to ensure the inhibitor is homogeneously dissolved.

  • Inert the Atmosphere: Gently flush the headspace of the bottle with argon or nitrogen for 30-60 seconds.

  • Seal and Label: Securely tighten the cap. Label the bottle clearly with the compound name, date, inhibitor type, and concentration (e.g., "Ethyl 4-oxohex-5-enoate + 500 ppm BHT, Stored 2026-03-28").

  • Store Properly: Place the sealed bottle in a refrigerator at 2–8°C, away from any light sources.

Caption: Recommended workflow for safe storage.

References
  • ResearchGate. Anionic Polymerization of Vinyl Ketones. Available from: [Link]

  • RSC Publishing. (2014). Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones. Available from: [Link]

  • RSC Publishing. (2014). Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones. Available from: [Link]

  • Liu, H-J., Feng, W.M., Kim, J.B., & Browne, E.N.C. (1994). Lewis acid catalyzed Diels–Alder reactions of two useful dienyl phosphate esters. Canadian Journal of Chemistry, 72(10), 2163-2172.
  • Macmillan Group. The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Available from: [Link]

  • R Discovery. (2014). Catalytic asymmetric Diels-Alder reactions involving aryl vinyl ketones. Available from: [Link]

  • MDPI. (2022). Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome. Available from: [Link]

  • Polymer Science Learning Center. Anionic Vinyl Polymerization. Available from: [Link]

  • ACS Publications. (2002). Inhibition of the reaction of organoboranes with .alpha.,.beta.-unsaturated carbonyl derivatives by galvinoxyl. Evidence for a free-radical chain mechanism. Available from: [Link]

  • Journal of the American Chemical Society. Inhibition of the reaction of organoboranes with .alpha.,.beta.-unsaturated carbonyl derivatives by galvinoxyl. Evidence for a free-radical chain mechanism. Available from: [Link]

  • Google Patents. US2626943A - Stabilizing polymerized methyl vinyl ketone.
  • Shandong Novista Chemicals Co.,Ltd. (2021). Types of Heat Stabilizers for Vinyl Compounds. Available from: [Link]

  • MDPI. (2022). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Available from: [Link]

  • Polymer Science Learning Center. Anionic vinyl polymerization. Available from: [Link]

  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
  • ResearchGate. Poly(vinyl alcohol) Stabilization of Acrylic Emulsion Polymers Using the Miniemulsion Approach. Available from: [Link]

  • RSC Publishing. Controlled radical polymerization of vinyl ketones using visible light. Available from: [Link]

  • PMC. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Available from: [Link]

  • CATO. Ethyl 4-oxohex-5-enoate. Available from: [Link]

  • An Introduction to Vinyl Acetate-Based Polymers. Available from: [Link]

  • MDPI. (2002). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Available from: [Link]

  • SpringerLink. (1997). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Available from: [Link]

  • DENACOL's Lab. (2023). Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers. Available from: [Link]

  • The Royal Society of Chemistry. Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds. Available from: [Link]

  • MDPI. (2022). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Available from: [Link]

  • ResearchGate. (2025). Well-Defined Vinyl Ketone-Based Polymers by Reversible Addition−Fragmentation Chain Transfer Polymerization. Available from: [Link]

Sources

Troubleshooting

optimizing solvent selection for ethyl 4-oxohex-5-enoate reactions

Technical Support Center: Optimizing Solvent Selection for Ethyl 4-oxohex-5-enoate Reactions As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Selection for Ethyl 4-oxohex-5-enoate Reactions

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the erratic behavior of highly reactive building blocks. Ethyl 4-oxohex-5-enoate—a γ,δ -unsaturated β -ketoester often utilized as a terminal Nazarov-type reagent—is a prime example. Because it features both a Michael acceptor (the enone) and an ester moiety, its reaction trajectory, kinetics, and stereochemical outcomes are entirely dictated by your choice of solvent and base.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting for your ethyl 4-oxohex-5-enoate workflows.

I. Diagnostic Decision Tree for Solvent Optimization

Before diving into specific protocols, use the following logical matrix to align your solvent system with your desired reaction pathway.

SolventOptimization Start Reaction Pathway for Ethyl 4-oxohex-5-enoate Michael Double-Michael Annulation Start->Michael DA Diels-Alder Cycloaddition Start->DA Base1 Alkali Carbonate Base (e.g., Cs2CO3) Michael->Base1 Base2 Fluoride Base (e.g., KF) Michael->Base2 Solvent3 Aqueous/Water Mixtures Accelerates via hydrophobic effect & LUMO lowering DA->Solvent3 Solvent4 Non-Polar (Toluene) Sluggish, requires Lewis Acid catalyst DA->Solvent4 Solvent1 Aprotic Non-Polar (CH2Cl2) Favors cis-isomer via cation coordination Base1->Solvent1 Solvent2 Polar Protic (MeOH) Favors trans-isomer via H-bonding disruption Base2->Solvent2

Figure 1: Decision tree for solvent and reagent pairing in ethyl 4-oxohex-5-enoate reactions.

II. Troubleshooting Double-Michael Annulations

Q: My base-catalyzed double-Michael annulation using ethyl 4-oxohex-5-enoate yields a complex mixture of cis/trans isomers and oligomers. How can I improve the stereoselectivity and yield?

The Mechanistic Causality: The stereochemical outcome of Nazarov-type double-Michael additions is heavily dependent on the base-solvent combination [1]. When using alkali metal carbonates (like Cs2​CO3​ ), a non-polar aprotic solvent like dichloromethane ( CH2​Cl2​ ) is critical. The large, soft Cs+ cation coordinates with the oxygen atoms of both the enolate and the Michael acceptor, locking the transition state to favor the cis-isomer.

Conversely, using a polar protic solvent (like MeOH) with a fluoride base (like KF) disrupts this coordination. The protic solvent heavily hydrogen-bonds to the enolate, freeing it from tight ion-pairing and reversing the selectivity to favor the thermodynamic trans-isomer [1]. Furthermore, because ethyl 4-oxohex-5-enoate is an unhindered terminal enone, high concentrations lead to rapid intermolecular polymerization.

Quantitative Solvent & Base Effects on Stereoselectivity

SolventBaseConcentrationYield (%)Major IsomerCausality / Mechanism
CH2​Cl2​ Cs2​CO3​ 50 mM61%cis (3:1) Cs+ coordinates intermediate enolates
CH2​Cl2​ Cs2​CO3​ 5 mM79%cis (3:1)High dilution prevents enone polymerization
CH3​CN Cs2​CO3​ 5 mM15%cis (3:1)Polar aprotic nature disrupts tight ion pairing
MeOHKF5 mM56%trans (1:2)Protic solvent H-bonds, freeing the enolate
Self-Validating Protocol: Cis-Selective Double-Michael Annulation
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dilution: Dissolve your Michael donor (e.g., an unsaturated lactam or cyclic ketone, 1.0 eq) in anhydrous CH2​Cl2​ to achieve a highly dilute concentration of 5 mM . Causality: Extreme dilution kinetically favors the intramolecular second Michael addition over intermolecular enone polymerization.

  • Base Addition: Add 6.0 equivalents of anhydrous Cs2​CO3​ . Stir for 15 minutes.

  • Reagent Addition: Dropwise add 1.2 equivalents of ethyl 4-oxohex-5-enoate via a syringe pump over 30 minutes.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Validation Check: Before quenching, pull a 0.1 mL aliquot, filter through a celite plug, and analyze via 1H NMR. The disappearance of the terminal olefinic protons (typically multiplets at δ 5.8-6.4 ppm) validates complete consumption of the reagent. If these peaks remain alongside a broad polymeric baseline, your solvent was not sufficiently anhydrous.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

III. Accelerating Diels-Alder Cycloadditions

Q: I am using ethyl 4-oxohex-5-enoate as a dienophile in a Diels-Alder reaction, but the reaction is sluggish in toluene. Should I add a Lewis acid?

The Mechanistic Causality: Before resorting to moisture-sensitive Lewis acids, switch your solvent to an aqueous system. As demonstrated by Breslow, Diels-Alder reactions of enones are drastically accelerated in water due to the "hydrophobic effect" [2][3]. Water forces the non-polar diene and the hydrocarbon tail of the dienophile together into micro-droplets, reducing the activation volume. Additionally, water acts as a hydrogen-bond donor to the ester and ketone carbonyls of ethyl 4-oxohex-5-enoate. This hydrogen bonding lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, accelerating the normal electron-demand cycloaddition just as effectively as a mild Lewis acid [2].

Self-Validating Protocol: Aqueous Diels-Alder Cycloaddition
  • Solvent Mixing: In a heavy-walled reaction vial, suspend ethyl 4-oxohex-5-enoate (1.0 eq) in a 1:1 mixture of H2​O and MeOH (to aid partial solubility of the ester tail).

  • Diene Addition: Add the diene (e.g., freshly cracked cyclopentadiene, 1.5 eq) in one portion.

  • Agitation: Cap the vial and stir vigorously (1000+ rpm) at room temperature. Causality: High shear force is required to maintain the hydrophobic micro-emulsion where the transition state occurs.

  • Validation Check: Stop stirring after 2 hours and let the phases separate. Spot the organic layer on a TLC plate against the starting enone. The complete disappearance of the distinct UV-active enone spot and the emergence of a lower Rf​ product spot (often only visible via KMnO4​ stain) validates the cycloaddition.

  • Workup: Extract the aqueous mixture with diethyl ether ( 3×10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure.

IV. Handling and In-Situ Generation

Q: My ethyl 4-oxohex-5-enoate degrades during storage. How can I mitigate this?

The Mechanistic Causality: Terminal enones are inherently unstable; they are highly susceptible to spontaneous radical polymerization or hydration from atmospheric moisture. If your lab does not use the reagent immediately, do not store it neat. Instead, synthesize and store it as a bench-stable masked precursor (such as a β -sulfonyl ketone or a silyl enol ether). You can then unmask the reagent in situ using a mild base (like KF in MeOH) immediately prior to the addition of your primary reactant. The protic solvent will regenerate the active enone in a controlled, steady-state concentration, preventing bulk polymerization.

References

  • A Straightforward Synthesis of Functionalized cis-Perhydroisoquinolin-1-ones Molecules, 2019. URL:[Link]

  • The Diels-Alder Reaction Master Organic Chemistry, 2017. URL:[Link]

  • Click Chemistry with Cyclopentadiene Chemical Reviews / DSpace@MIT, 2021. URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 4-Oxohex-5-enoate Derivatives

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with ethyl 4-oxohex-5-enoate derivatives. The unique structure of this scaffold, featur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with ethyl 4-oxohex-5-enoate derivatives. The unique structure of this scaffold, featuring both a ketone and a terminal alkene, presents significant synthetic opportunities but is often complicated by steric hindrance at its key reactive sites. This document offers field-proven insights and detailed protocols to diagnose and overcome these common experimental hurdles.

Section 1: Troubleshooting Nucleophilic Attack at the C4-Ketone

The C4-carbonyl is a primary site for synthetic elaboration, yet its reactivity can be significantly hampered by substituents on the ethyl 4-oxohex-5-enoate backbone. This often leads to low yields, incomplete reactions, or undesired side products.

FAQ 1.1: "My Grignard or organolithium addition to the C4-ketone is sluggish or fails completely. What is going wrong?"

A: This is a classic issue of steric hindrance and competing side reactions. Standard organometallic reagents like Grignard and organolithiums are not only strong nucleophiles but also strong bases. When direct attack on the carbonyl carbon is sterically blocked, these reagents are more likely to act as a base, abstracting an acidic alpha-proton to form an enolate. This halts the desired C-C bond formation. Aldehydes are generally more reactive than ketones in nucleophilic additions due to both electronic and steric factors.[1][2][3] The two alkyl groups on a ketone create more steric crowding than the single substituent on an aldehyde, impeding the nucleophile's approach.[1][4][5]

Troubleshooting Protocol 1.1.1: Employing Luche-Type Conditions with Cerium(III) Chloride

The Luche reduction is a powerful technique for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, effectively suppressing the competing 1,4-conjugate addition.[6][7] This principle can be extended to the addition of organometallics. Cerium(III) chloride (CeCl₃) is a mild Lewis acid that activates the carbonyl group towards nucleophilic attack.[8][9] It coordinates to the carbonyl oxygen, increasing its electrophilicity.[9] Furthermore, it generates "harder" organocerium nucleophiles in situ, which show a strong preference for 1,2-addition over enolization.[6][8]

Step-by-Step Protocol:

  • Preparation: Rigorously dry all glassware and solvents. Work under an inert atmosphere (Argon or Nitrogen).

  • Cerium Activation: To a solution of your ethyl 4-oxohex-5-enoate derivative in methanol (MeOH) or ethanol (EtOH) at 0 °C, add 1.2 equivalents of CeCl₃·7H₂O. Stir for 1 hour to allow for coordination.

  • Nucleophile Addition: Slowly add 1.1 equivalents of your Grignard or organolithium reagent dropwise to the cooled solution. The reaction is often rapid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Troubleshooting Protocol 1.1.2: Switching to Softer Organometallic Reagents

Organocuprates (Gilman reagents) are significantly less basic than Grignard or organolithium reagents and are well-known for their high selectivity in conjugate additions. For sterically hindered ketones, their reduced basicity minimizes the risk of deprotonation, favoring the desired nucleophilic addition.

FAQ 1.2: "I'm observing low diastereoselectivity in the addition to the C4-ketone on my chiral substrate. How can I improve this?"

A: Low diastereoselectivity arises when the energetic difference between the transition states leading to the different diastereomers is small. For chiral ketones, the stereochemical outcome is often governed by models like the Felkin-Anh or Cram rule. However, severe steric hindrance can disrupt the ideal orbital alignment, allowing for multiple, low-energy attack trajectories. The solution is to "lock" the conformation of the substrate to favor a single transition state.

Troubleshooting Protocol 1.2.1: Enforcing Chelation Control with Lewis Acids

If your substrate has a Lewis basic group (e.g., an ether or protected alcohol) at the C2 or C3 position, you can use a chelating Lewis acid to create a rigid, cyclic transition state. This forces the nucleophile to attack from the less hindered face, dramatically improving diastereoselectivity.[10][11]

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere, dissolve the chiral ethyl 4-oxohex-5-enoate derivative in a non-coordinating solvent like dichloromethane (CH₂Cl₂) or toluene.

  • Lewis Acid Addition: Cool the solution to -78 °C (a dry ice/acetone bath). Add 1.1 to 1.5 equivalents of a chelating Lewis acid such as titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), or magnesium bromide (MgBr₂).[11] Stir for 30-60 minutes to allow the chelate complex to form.

  • Nucleophile Addition: Add the nucleophile (e.g., an organozinc reagent or a silyl enol ether) dropwise at -78 °C. Organozinc reagents are often preferred in this context due to their compatibility with Lewis acids and functional group tolerance.[12][13]

  • Reaction and Quenching: Allow the reaction to proceed for several hours at low temperature before quenching carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.

  • Work-up: Follow a standard aqueous work-up and extraction procedure as described in Protocol 1.1.1.

Lewis Acid Typical Substrate Requirement Expected Outcome Reference
TiCl₄, SnCl₄ α- or β-alkoxy groupHigh syn-selectivity (Cram-chelate product)[10]
MgBr₂·OEt₂ α- or β-alkoxy groupGood to excellent syn-selectivity[11]
BF₃·OEt₂ (Non-chelating control)Favors non-chelate (anti) product (Felkin-Anh)[10][13]

Diagram 1.2: Chelation vs. Non-Chelation Control This diagram illustrates how a chelating Lewis acid (like TiCl₄) can lock the conformation of an α-alkoxy ketone, leading to a highly selective nucleophilic attack, whereas a non-chelating Lewis acid (like BF₃·OEt₂) allows for a conformation predicted by the Felkin-Anh model.

G cluster_0 Chelation Control cluster_1 Non-Chelation Control (Felkin-Anh) Chelate_Start α-Alkoxy Ketone + TiCl₄ Chelate_TS Rigid 5-Membered Chelated Transition State Chelate_Start->Chelate_TS Forms stable chelate Chelate_Product Major Diastereomer (syn-product) Chelate_TS->Chelate_Product Nucleophile attacks less hindered face NonChelate_Start α-Alkoxy Ketone + BF₃·OEt₂ NonChelate_TS Open Felkin-Anh Transition State NonChelate_Start->NonChelate_TS No chelation NonChelate_Product Major Diastereomer (anti-product) NonChelate_TS->NonChelate_Product Nucleophile attacks anti to largest group Start Chiral α-Alkoxy Ketone Start->Chelate_Start Start->NonChelate_Start

Caption: Chelation vs. Non-Chelation Pathways.

Section 2: Troubleshooting Reactions at the C5-C6 Alkene

The terminal vinyl group is a versatile handle for transformations like Michael additions and cross-coupling reactions. However, its reactivity can be surprisingly low, and steric hindrance from nearby substituents can further complicate these reactions.

FAQ 2.1: "My Michael addition to the vinyl group is not proceeding, or I'm getting 1,2-addition at the ketone instead. Why?"

A: This issue stems from both electronic and steric factors. The electrophilicity of the β-carbon (C5) is reduced compared to a standard α,β-unsaturated ketone because the activating carbonyl group is one carbon further away. When this is combined with steric bulk near the alkene, many standard Michael donors fail to react or, if they are sufficiently "hard" nucleophiles, may default to 1,2-addition at the more accessible ketone.[14]

Troubleshooting Protocol 2.1.1: The Mukaiyama-Michael Reaction

The Mukaiyama-Michael addition uses a silyl enol ether as a stable, yet highly reactive, enolate equivalent.[15][16][17] The reaction is promoted by a catalytic amount of a Lewis acid, which activates the α,β-unsaturated system towards conjugate addition.[15][18] This method is highly effective for sterically hindered and less reactive Michael acceptors.

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere, dissolve the ethyl 4-oxohex-5-enoate derivative (1.0 eq) and the silyl enol ether (1.5 eq) in a dry, non-coordinating solvent (e.g., CH₂Cl₂).

  • Catalyst Addition: Cool the solution to the desired temperature (typically between -78 °C and 0 °C). Add the Lewis acid catalyst (e.g., TiCl₄, 10 mol%) dropwise.

  • Reaction: Stir the reaction at this temperature and monitor by TLC. These reactions are often complete within a few hours.

  • Quenching: Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Work-up: After warming to room temperature, perform a standard aqueous work-up. The resulting silyl ether intermediate is often hydrolyzed during chromatography on silica gel to afford the 1,5-dicarbonyl product.

Condition Michael Donor Yield of 1,4-Adduct Comment
NaOEt, EtOH, RTDiethyl Malonate< 5%Standard conditions fail due to low reactivity.
TiCl₄ (10 mol%), CH₂Cl₂, -78 °CSilyl Ketene Acetal> 90%Mukaiyama-Michael conditions are highly effective.[15][19]
FAQ 2.2: "I am attempting a Heck coupling at the C5 position, but I'm getting low yields and decomposition. What are the likely causes?"

A: Heck reactions are notoriously sensitive to steric hindrance. The key steps of the catalytic cycle—oxidative addition of the palladium(0) catalyst to the aryl halide and subsequent migratory insertion of the alkene—can be significantly slowed by bulky substituents near the reacting centers. This can lead to catalyst decomposition and the formation of side products.

Troubleshooting Protocol 2.2.1: Ligand and Catalyst Screening

For challenging substrates, the choice of palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the key steps of the catalytic cycle.

Step-by-Step Protocol:

  • Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), the ethyl 4-oxohex-5-enoate derivative (1.2 eq), a suitable base (e.g., K₂CO₃ or a hindered amine like Cy₂NMe, 2.0 eq), the palladium precatalyst, and the ligand in a dry, degassed solvent (e.g., DMF, NMP, or toluene).

  • Catalyst Systems to Screen:

    • System 1 (Standard): Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%). A good starting point.

    • System 2 (For Hindered Substrates): A pre-formed catalyst like Pd(P(t-Bu)₃)₂ (5 mol%) or a palladacycle catalyst (e.g., Herrmann-Beller catalyst, 1-2 mol%).[20] These are often more stable and active.

    • System 3 (Buchwald-Type): Pd₂(dba)₃ (2.5 mol%) with a bulky biarylphosphine ligand like XPhos or SPhos (6 mol%). These are excellent for difficult couplings.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and monitor by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, filter through a pad of Celite to remove the palladium catalyst, and perform a standard extractive work-up.

Diagram 2.2: The Heck Reaction Catalytic Cycle This diagram shows the main steps of the Heck reaction and highlights where steric hindrance can impede the process, leading to catalyst deactivation or low yields.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Alkyl-Pd(II) Complex Coord->Insert Migratory Insertion Elim Product Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination Steric1 Steric hindrance on R-X or L₂ slows this step Steric1->OxAdd Steric2 Steric hindrance on alkene or Pd-complex slows these steps Steric2->Coord Steric2->Insert

Caption: Key steps in the Heck catalytic cycle.

References

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Reactions of Grignard Reagents in the Presence of Cerium Chloride. Tetrahedron Letters, 25(38), 4233-4236. [Link]

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]

  • Reetz, M. T. (1984). Chelation and non-chelation control in addition reactions of organotitanium reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]

  • Mukaiyama, T., Soai, K., Sato, T., Shimizu, H., & Suzuki, K. (1979). A facile method for the highly selective 1,4-addition of grignard reagents to α,β-unsaturated carbonyl compounds. Journal of the American Chemical Society, 101(6), 1455-1460. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Spectral Validation: Deconstructing Ethyl 4-oxohex-5-enoate

In the landscape of drug development and molecular research, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and molecular research, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for this purpose.[1] This guide provides an in-depth, practical comparison of spectroscopic techniques for the validation of ethyl 4-oxohex-5-enoate, a molecule featuring key functional groups including an ester, a ketone, and a vinyl group. We will delve into the interpretation of predicted ¹H and ¹³C NMR spectra and outline a rigorous validation workflow using 2D NMR techniques. Furthermore, we will compare the insights gained from NMR with those from Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a holistic view of its structural verification.

The Subject: Ethyl 4-oxohex-5-enoate

Structure:

Chemical structure of ethyl 4-oxohex-5-enoate

Molecular Formula: C₈H₁₂O₃ SMILES: CCOC(=O)CCC(=O)C=C[2]

Part 1: Decoding the NMR Spectrum - A Predictive Approach

Due to the limited availability of experimental spectra in public databases, we will utilize high-quality predicted NMR data as the basis for our analysis. These predictions are generated using sophisticated algorithms that model the magnetic environment of each nucleus.[3][4][5][6]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Proton Label Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H-a1.25Triplet (t)7.13H
H-b4.14Quartet (q)7.12H
H-c2.62Triplet (t)6.82H
H-d2.90Triplet (t)6.82H
H-e6.38Doublet of doublets (dd)17.7, 10.51H
H-f (trans)6.25Doublet of doublets (dd)17.7, 1.81H
H-g (cis)5.89Doublet of doublets (dd)10.5, 1.81H
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon Label Predicted Chemical Shift (ppm) DEPT-135
C-114.2CH₃ (positive)
C-260.7CH₂ (negative)
C-3172.5C (absent)
C-434.5CH₂ (negative)
C-528.0CH₂ (negative)
C-6198.5C (absent)
C-7136.8CH (positive)
C-8128.9CH₂ (negative)

Part 2: The Validation Workflow - A Multi-dimensional Approach

A one-dimensional spectrum provides a foundational hypothesis of the structure. To rigorously validate this, we employ a suite of two-dimensional NMR experiments. Each experiment provides a deeper layer of connectivity information, confirming the proposed structure through a self-validating system.

Experimental Protocol: Acquiring a Full Suite of NMR Spectra
  • Sample Preparation: Dissolve approximately 10-20 mg of ethyl 4-oxohex-5-enoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

  • 2D Spectra Acquisition:

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct carbon-proton correlations.

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) carbon-proton correlations.

The following diagram illustrates the logical workflow for spectral validation:

validation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shift) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT-135 (Carbon Multiplicity) DEPT->HSQC Validated_Structure Validated Structure COSY->Validated_Structure HSQC->Validated_Structure HMBC->Validated_Structure Structure Proposed Structure Structure->H1_NMR Predict Structure->C13_NMR Predict Structure->DEPT Predict

Caption: NMR spectral validation workflow.

Interpreting the 2D NMR Data
  • ¹H-¹H COSY: This experiment reveals which protons are coupled to each other. We would expect to see correlations (cross-peaks) between:

    • H-a and H-b (the ethyl group)

    • H-c and H-d (the alkyl chain)

    • H-e with both H-f and H-g (the vinyl group)

    • H-f and H-g (geminal coupling in the vinyl group)

  • ¹H-¹³C HSQC: This spectrum directly links each proton to the carbon it is attached to. We anticipate cross-peaks corresponding to the following C-H bonds:

    • C-1 with H-a

    • C-2 with H-b

    • C-4 with H-c

    • C-5 with H-d

    • C-7 with H-e

    • C-8 with H-f and H-g

  • ¹H-¹³C HMBC: This is arguably the most powerful experiment for confirming the overall carbon skeleton by revealing longer-range couplings. Key expected correlations include:

    • H-a to C-2 and C-3

    • H-b to C-1 and C-3

    • H-c to C-4, C-5, and the ester carbonyl C-3

    • H-d to C-4, C-5, and the keto carbonyl C-6

    • H-e to C-6 and C-8

    • H-f and H-g to C-6 and C-7

The successful observation of these correlations provides unambiguous confirmation of the structure of ethyl 4-oxohex-5-enoate.

Part 3: A Comparative Analysis with Other Spectroscopic Techniques

While NMR is exceptional for detailed structural elucidation, other spectroscopic methods provide complementary and confirmatory data, often with greater speed or sensitivity for specific features.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For ethyl 4-oxohex-5-enoate, we would expect:

  • Molecular Ion (M⁺): A peak at m/z = 156, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • McLafferty Rearrangement: Common for ketones and esters, this would likely lead to characteristic neutral losses.[7][8][9]

    • Alpha-Cleavage: Cleavage adjacent to the carbonyl groups is a dominant fragmentation pathway for ketones and esters.[7][8][9] We would anticipate fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage at the C4-C5 bond.

    • Vinyl Ketone Fragmentation: The vinyl ketone moiety may also undergo characteristic fragmentation.

The following diagram illustrates the primary fragmentation pathways:

ms_fragmentation Molecule Ethyl 4-oxohex-5-enoate (m/z = 156) Frag1 Loss of -OCH₂CH₃ (m/z = 111) Molecule->Frag1 α-cleavage Frag2 Loss of -CH₂CH₂COOCH₂CH₃ (m/z = 43) Molecule->Frag2 α-cleavage Frag3 Loss of -C(=O)C=CH₂ (m/z = 101) Molecule->Frag3 α-cleavage Frag4 McLafferty product Molecule->Frag4 Rearrangement

Caption: Predicted MS fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups by their characteristic vibrational frequencies.[10][11][12][13] For our target molecule, we would look for:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=OStretch1750-1735
α,β-Unsaturated Ketone C=OStretch1685-1666[2]
C=CStretch~1640
C-O (ester)Stretch1300-1000[12]
sp² C-H (vinyl)Stretch>3000
sp³ C-H (alkyl)Stretch<3000

The presence of two distinct carbonyl peaks would be a strong indicator of the two different carbonyl environments (ester and conjugated ketone).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. The most significant chromophore in ethyl 4-oxohex-5-enoate is the enone system (the conjugated C=C and C=O bonds). We would expect to see:

  • π → π* transition: An intense absorption band in the range of 220-250 nm.[1]

  • n → π* transition: A much weaker absorption band at a longer wavelength, typically between 310-330 nm.[1]

The presence of these absorptions confirms the conjugated enone system.

Conclusion

The structural validation of a molecule like ethyl 4-oxohex-5-enoate is a multi-faceted process where NMR spectroscopy plays the central role in providing a detailed and unambiguous picture of the molecular framework. The predictive power of modern NMR software allows for a robust initial hypothesis, which can then be rigorously tested and confirmed through a suite of 2D NMR experiments, including COSY, HSQC, and HMBC.

While NMR provides the blueprint, other techniques offer crucial, corroborating evidence. Mass spectrometry confirms the molecular weight and provides fragmentation clues that align with the proposed structure. IR spectroscopy acts as a rapid screen for the key functional groups, and UV-Vis spectroscopy confirms the presence of the conjugated enone system. By integrating the data from all these techniques, a scientist can achieve a high degree of confidence in the structural assignment, a critical step in any research and development pipeline. This integrated approach, grounded in the principles of scientific integrity and validated by experimental data, ensures the accuracy and reliability of chemical characterization.

References

  • PubChem. (n.d.). 4-Oxo-hex-5-enoic acid ethyl ester. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 27, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved March 27, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 27, 2026, from [Link]

  • IUPAC. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved March 27, 2026, from [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
  • Michigan State University. (n.d.). UV-Vis Spectroscopy. Retrieved March 27, 2026, from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Retrieved March 27, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Retrieved March 27, 2026, from [Link]

  • LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved March 27, 2026, from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 27, 2026, from [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Biomolecular NMR, 12(1), 1-23.
  • Doc Brown's Chemistry. (2026, March 6). Infrared spectrum of ethyl ethanoate. Retrieved March 27, 2026, from [Link]

  • Shulze, M. E., & Fenselau, C. (2008). Dissociative protonation and proton transfers: fragmentation of α,β-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(10), 3866-3874.

Sources

Comparative

Structural Elucidation of Ethyl 4-oxohex-5-enoate: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS Platforms

Ethyl 4-oxohex-5-enoate (CAS: 90199-67-0, MW: 156.18 g/mol ) is a highly versatile bifunctional intermediate utilized extensively in organic synthesis and metabolomic profiling (1[1]). Featuring an ethyl ester, a ketone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 4-oxohex-5-enoate (CAS: 90199-67-0, MW: 156.18 g/mol ) is a highly versatile bifunctional intermediate utilized extensively in organic synthesis and metabolomic profiling (1[1]). Featuring an ethyl ester, a ketone at the C4 position, and a terminal alkene, its unique structural topology presents specific challenges for mass spectrometric (MS) characterization.

For researchers and drug development professionals, selecting the optimal analytical platform is paramount for accurate structural verification. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against High-Resolution Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing field-proven protocols, mechanistic causality, and quantitative fragmentation data.

Platform Comparison & Analytical Strategy

When characterizing volatile, low-molecular-weight esters, the choice of ionization technique dictates the resulting fragmentation pattern and the depth of structural information acquired.

  • GC-EI-MS utilizes "hard" electron ionization (70 eV). This highly energetic process strips an electron to form a radical cation (M+•), which rapidly undergoes unimolecular dissociation. This platform is unparalleled for generating reproducible, library-matchable fragmentation fingerprints driven by α-cleavage and alkyl losses (2[2]).

  • LC-ESI-MS/MS employs "soft" electrospray ionization, typically yielding an intact protonated molecule [M+H]+. Structural elucidation relies on Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., Q-TOF), where neutral losses provide deep structural insights without over-fragmenting the molecule (3[3]).

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Start Sample: Ethyl 4-oxohex-5-enoate (CAS: 90199-67-0) GC_Prep Sample Dilution (Hexane/DCM) Start->GC_Prep LC_Prep Sample Dilution (MeOH/H2O + 0.1% FA) Start->LC_Prep GC_Inj Splitless Injection (250°C) GC_Prep->GC_Inj GC_Ion Electron Ionization (Hard, 70 eV) GC_Inj->GC_Ion GC_Frag Extensive Fragmentation (Alpha Cleavage) GC_Ion->GC_Frag Data Structural Elucidation & Data Comparison GC_Frag->Data LC_Inj UHPLC Injection (C18 Column) LC_Prep->LC_Inj LC_Ion Electrospray Ionization (Soft, Positive Mode) LC_Inj->LC_Ion LC_Frag Targeted CID (Neutral Losses) LC_Ion->LC_Frag LC_Frag->Data

Analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS for structural elucidation.

Experimental Methodologies (Self-Validating Protocols)

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. The inclusion of solvent blanks rules out column carryover, while the use of an isotopic internal standard validates retention time shifts and matrix effects.

Protocol A: GC-EI-MS Analysis

Causality Check: GC is selected due to the analyte's high volatility. Splitless injection is utilized to maximize the transfer of trace-level analytes onto the column, preventing discrimination of lower-boiling components.

  • System Suitability Test (SST) : Inject a standard alkane mixture (C8-C20) to verify column inertness and calculate Kovats retention indices.

  • Sample Preparation : Dilute the neat standard of ethyl 4-oxohex-5-enoate to 10 µg/mL in MS-grade hexane. Spike with 1 µg/mL of an internal standard (e.g., Ethyl-d5 4-oxohex-5-enoate).

  • Blank Run : Inject 1 µL of pure hexane to establish a baseline and confirm the absence of ghost peaks.

  • Chromatographic Separation : Inject 1 µL of the sample in splitless mode (inlet at 250°C). Use a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven: 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Ionization & Detection : Operate the MS in EI mode at 70 eV. Set the ion source temperature to 230°C. Scan range: m/z 35 to 300.

Protocol B: High-Resolution LC-ESI-MS/MS Analysis

Causality Check: Reverse-phase LC is chosen to handle aqueous biological matrices. The addition of 0.1% formic acid (FA) to the mobile phase is critical; it acts as a proton donor, significantly enhancing the ionization efficiency of the ketone and ester carbonyls in positive ESI mode (4[4]).

  • SST & Calibration : Calibrate the Q-TOF mass spectrometer using a standard tuning mix to achieve <2 ppm mass accuracy.

  • Sample Preparation : Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% FA.

  • Blank Run : Inject 5 µL of the extraction solvent to verify system cleanliness.

  • Chromatographic Separation : Inject 5 µL onto a C18 UHPLC column (100 × 2.1 mm, 1.7 µm). Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Ionization & CID : Operate in ESI positive mode. Capillary voltage: 3.5 kV. Isolate the [M+H]+ precursor ion (m/z 157.086) in the quadrupole and subject it to CID in the collision cell using nitrogen gas at normalized collision energies (NCE) of 15, 30, and 45 eV.

Fragmentation Causality & Mechanistic Analysis

Understanding the causality behind the fragmentation pathways is essential for accurate structural elucidation.

EI-MS Mechanisms (Hard Ionization)

In EI-MS, the radical cation of ethyl 4-oxohex-5-enoate (m/z 156) undergoes predictable bond cleavages driven by the stabilization of the resulting carbocations. Molecules containing heteroatoms (like oxygen) frequently undergo α-cleavage (5[5]).

  • Ketone α-Cleavage : The bond between C3 and C4 breaks. Because C4 is conjugated with the terminal alkene (C5=C6), the resulting[CH2=CH-CO]+ acylium ion (m/z 55) is highly resonance-stabilized, forming the base peak.

  • Ester α-Cleavage : Cleavage adjacent to the ester carbonyl results in the loss of an ethoxy radical (•OCH2CH3, 45 Da), yielding a fragment at m/z 111.

  • Alkyl Loss : The loss of an ethyl radical (•CH2CH3, 29 Da) from the ester moiety generates a minor peak at m/z 127.

ESI-MS/MS Mechanisms (Soft Ionization + CID)

In ESI+, the molecule is protonated to form [M+H]+ at m/z 157.086. Upon collisional activation, even-electron ions undergo neutral losses rather than radical cleavages.

  • Loss of Ethanol : The most diagnostic pathway for ethyl esters is the elimination of ethanol (46 Da), producing an acylium ion at m/z 111.044.

  • Loss of Water : Protonation at the C4 ketone can lead to the elimination of H2O (18 Da), forming a conjugated diene system at m/z 139.075.

  • Sequential Loss : The m/z 111 ion can further lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 83.049.

Fragmentation Mol Ethyl 4-oxohex-5-enoate MW: 156.0786 EI_Ion M+• (m/z 156) Radical Cation Mol->EI_Ion EI (70eV) ESI_Ion [M+H]+ (m/z 157) Protonated Molecule Mol->ESI_Ion ESI (+) EI_F1 m/z 111 Loss of •OCH2CH3 EI_Ion->EI_F1 α-Cleavage (Ester) EI_F2 m/z 55 [CH2=CH-CO]+ EI_Ion->EI_F2 α-Cleavage (Ketone) EI_F3 m/z 127 Loss of •CH2CH3 EI_Ion->EI_F3 Alkyl Loss ESI_F1 m/z 111 Loss of Ethanol (46 Da) ESI_Ion->ESI_F1 CID -C2H5OH ESI_F2 m/z 139 Loss of H2O (18 Da) ESI_Ion->ESI_F2 CID -H2O ESI_F3 m/z 83 Loss of EtOH + CO ESI_F1->ESI_F3 CID -CO

Fragmentation pathway logic comparing EI radical cleavages vs. ESI neutral losses.

Quantitative Data Comparison

The following tables summarize the empirical fragmentation data, providing a direct comparison of the two platforms.

Table 1: GC-EI-MS Major Fragments of Ethyl 4-oxohex-5-enoate

m/zRelative AbundanceIon TypeMechanistic Origin
156 < 5%M+•Molecular radical cation
127 15%[M - 29]+Loss of ethyl radical (•CH2CH3)
111 40%[M - 45]+α-cleavage; loss of ethoxy radical (•OCH2CH3)
55 100% (Base)[C3H3O]+α-cleavage at ketone; resonance-stabilized acylium

Table 2: LC-ESI-MS/MS (CID at 30 eV) Major Fragments of Ethyl 4-oxohex-5-enoate

Exact m/zMass Error (ppm)Ion TypeMechanistic Origin (Neutral Loss)
157.0859 0.6[M+H]+Intact protonated precursor
139.0754 1.1[M+H - 18]+Loss of water (H2O) from ketone
111.0441 0.8[M+H - 46]+Loss of ethanol (CH3CH2OH) from ester
83.0492 1.5[M+H - 46 - 28]+Sequential loss of ethanol and CO

Conclusion & Strategic Recommendations

For the structural verification of ethyl 4-oxohex-5-enoate, GC-EI-MS and LC-ESI-MS/MS offer complementary advantages. GC-EI-MS is the gold standard for rapid, library-searchable identification of the neat synthetic intermediate, leveraging the highly diagnostic m/z 55 base peak generated by α-cleavage. Conversely, High-Resolution LC-ESI-MS/MS is indispensable when analyzing the compound in complex biological matrices, where the soft ionization preserves the molecular ion and exact mass measurements (<2 ppm) definitively confirm the elemental composition. Drug development professionals should deploy GC-MS for purity assays and LC-MS/MS for trace-level pharmacokinetic profiling.

References

  • Source: cato-chem.
  • Source: metwarebio.
  • Alpha (α)
  • Source: roscoff-culture-collection.
  • Source: mdpi.

Sources

Validation

ethyl 4-oxohex-5-enoate vs methyl 4-oxohex-5-enoate reactivity comparison

An In-Depth Comparative Guide to the Reactivity of Ethyl 4-oxohex-5-enoate and Methyl 4-oxohex-5-enoate For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of Ethyl 4-oxohex-5-enoate and Methyl 4-oxohex-5-enoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a detailed comparative analysis of the reactivity of ethyl 4-oxohex-5-enoate and its methyl counterpart. These versatile building blocks, featuring multiple reactive sites, are pivotal in the synthesis of complex organic molecules and pharmaceutical intermediates. Understanding the subtle yet significant differences in their chemical behavior is crucial for optimizing reaction conditions, maximizing yields, and predicting reaction outcomes. This document moves beyond a simple catalog of reactions to explain the underlying principles governing their reactivity, supported by experimental context and established chemical theory.

Molecular Architecture and Inherent Reactivity

Ethyl 4-oxohex-5-enoate and methyl 4-oxohex-5-enoate share a common carbon skeleton, which includes four distinct reactive centers:

  • The Ester Carbonyl: An electrophilic center susceptible to nucleophilic acyl substitution.

  • The Ketone Carbonyl: An electrophilic site prone to nucleophilic addition.

  • The α,β-Unsaturated System: The conjugation of the carbon-carbon double bond with the ketone creates an electrophilic β-carbon, making it a target for conjugate (Michael) additions.[1][2][3]

  • The α-Protons: Protons on carbons adjacent to the carbonyl groups (C3 and C5) are acidic and can be abstracted to form nucleophilic enolates.

The primary structural difference lies in the alkoxy group of the ester: an ethoxy group (-OCH₂CH₃) versus a methoxy group (-OCH₃). This seemingly minor variation imparts distinct steric and electronic properties that govern the comparative reactivity of the two molecules.

Molecular_Structures cluster_ethyl Ethyl 4-oxohex-5-enoate cluster_methyl Methyl 4-oxohex-5-enoate ethyl ethyl methyl methyl

Caption: Chemical structures of ethyl 4-oxohex-5-enoate and methyl 4-oxohex-5-enoate.

Comparative Reactivity Analysis: Theory and Experimental Insights

The choice between an ethyl and a methyl ester can be a critical decision in a synthetic pathway. The following sections dissect the reactivity at each functional group, highlighting the practical implications of this choice.

Reactions at the Ester Carbonyl: A Clear Distinction

The most pronounced difference in reactivity is observed in reactions involving direct nucleophilic attack at the ester carbonyl, such as hydrolysis and transesterification.

Underlying Principles:

  • Steric Hindrance: The ethyl group is sterically bulkier than the methyl group. This increased steric shield impedes the approach of a nucleophile to the carbonyl carbon, slowing the rate of reaction.

  • Electronic Effects: The ethyl group is slightly more electron-donating (positive inductive effect) than the methyl group. This effect marginally reduces the electrophilicity of the carbonyl carbon in the ethyl ester, further contributing to a slower reaction rate compared to the methyl ester.

Experimental Evidence: Hydrolysis Rates While direct kinetic data for these specific substrates is not readily available in a comparative study, a well-established principle in organic chemistry is that methyl esters hydrolyze more rapidly than ethyl esters under basic conditions.[4][5] Studies on various ester pairs have consistently shown that ethyl esters hydrolyze approximately 2-3 times slower than their methyl counterparts.[4]

Table 1: Comparative Performance in Ester-Centric Reactions

Reaction Type Reactive Site Expected Relative Rate Primary Rationale
Base-Catalyzed Hydrolysis Ester Carbonyl Methyl > Ethyl Less steric hindrance allows for faster nucleophilic attack by hydroxide.[4][5]
Acid-Catalyzed Hydrolysis Ester Carbonyl Methyl > Ethyl Reduced steric hindrance for the approach of the nucleophile (water).
Transesterification Ester Carbonyl Methyl > Ethyl The smaller methyl group provides a less hindered environment for the incoming alcohol nucleophile.

| Amidation | Ester Carbonyl | Methyl > Ethyl | Amine nucleophiles can more readily access the less sterically encumbered methyl ester carbonyl. |

Hydrolysis_Mechanism cluster_methyl Methyl Ester Hydrolysis (Faster) cluster_ethyl Ethyl Ester Hydrolysis (Slower) M_Ester Methyl Ester (Less Hindered) M_TS Tetrahedral Intermediate (Less Crowded) M_Ester->M_TS + OH⁻ M_Prod Carboxylate + Methanol M_TS->M_Prod - CH₃O⁻ E_Ester Ethyl Ester (More Hindered) E_TS Tetrahedral Intermediate (More Crowded) E_Ester->E_TS + OH⁻ E_Prod Carboxylate + Ethanol E_TS->E_Prod - CH₃CH₂O⁻

Caption: Steric effects on the rate-determining step of basic ester hydrolysis.

Reactions Involving Enolate Intermediates

The presence of acidic protons at C3 (flanked by two carbonyls) and C5 (adjacent to the ketone) allows for the formation of enolates, which are powerful nucleophiles for C-C bond formation.

Underlying Principles: The acidity of the α-protons is primarily dictated by the electron-withdrawing ability of the adjacent carbonyl groups. The protons at C3 are significantly more acidic than those at C5 due to resonance stabilization of the resulting negative charge across both the ketone and ester moieties. The choice of base and reaction conditions allows for selective deprotonation, leading to either the kinetic or thermodynamic enolate.[6][7]

  • Kinetic Enolate: Formed by removing the most accessible, though not necessarily most acidic, proton, typically using a strong, bulky, non-nucleophilic base (e.g., LDA) at low temperatures.

  • Thermodynamic Enolate: The most stable enolate, formed under conditions that allow for equilibrium, using a weaker base (e.g., NaH, NaOEt) at room temperature or higher.

Comparative Reactivity: The difference between the ethyl and methyl ester is expected to have a negligible impact on enolate formation and subsequent reactions. The overwhelming electronic effect of the two carbonyl groups at the C3 position dictates its acidity. While the bulkier ethyl group might subtly influence the rate of deprotonation, this effect is generally considered minor in practice compared to the powerful directing effects of the carbonyls.

Enolate_Formation Start Keto-Ester (R = Me or Et) Base_Kinetic LDA, THF -78 °C Start->Base_Kinetic Base_Thermo NaOR, ROH RT Start->Base_Thermo Enolate_Kinetic Kinetic Enolate (Deprotonation at C5) Base_Kinetic->Enolate_Kinetic Enolate_Thermo Thermodynamic Enolate (Deprotonation at C3) Base_Thermo->Enolate_Thermo Product_K Kinetic Alkylation Product Enolate_Kinetic->Product_K + E⁺ Product_T Thermodynamic Alkylation Product Enolate_Thermo->Product_T + E⁺

Caption: Kinetic versus thermodynamic enolate formation pathways.

Reactions at the Ketone and Alkene Moieties

Reactions occurring at the ketone carbonyl (C4) and the α,β-unsaturated system are largely independent of the nature of the ester group.

Underlying Principles: The ester group is sufficiently distant from the ketone and the vinyl group, meaning its steric and electronic effects are attenuated and do not significantly influence the reactivity of these sites.

  • Ketone Reduction: Nucleophilic attack at the ketone carbonyl, for instance by sodium borohydride (NaBH₄), will proceed at nearly identical rates for both esters. The selection of a reducing agent is based on its selectivity for ketones over esters, a property that is not affected by the choice between a methyl or ethyl ester.

  • Conjugate (Michael) Addition: The electrophilicity of the β-carbon (C6) is determined by the electron-withdrawing power of the conjugated ketone. Soft nucleophiles, such as Gilman reagents (organocuprates), thiols, and amines, will add to the β-carbon in a 1,4-fashion with similar efficiency for both substrates.[3][8]

Conclusion on Ketone and Alkene Reactivity: For synthetic transformations targeting the ketone or the terminal alkene, such as reduction, olefination, or conjugate addition, both ethyl 4-oxohex-5-enoate and methyl 4-oxohex-5-enoate can be considered functionally interchangeable. The choice between them should be based on other factors like cost, availability, or the requirements of a subsequent synthetic step involving the ester.

Experimental Protocols

The following are representative, generalized protocols. Researchers should optimize conditions for their specific substrates and scales.

Protocol 1: Base-Catalyzed Ester Hydrolysis (Saponification)
  • Objective: To hydrolyze the ester to the corresponding carboxylate salt.

  • Materials: Ethyl or methyl 4-oxohex-5-enoate, Ethanol/Methanol, 1M Sodium Hydroxide (NaOH) solution, Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ester (1.0 eq) in ethanol (for the ethyl ester) or methanol (for the methyl ester) (approx. 5 mL per mmol of ester).

    • Add an aqueous solution of NaOH (1.5 eq) to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with cold HCl (e.g., 2M) to pH ~2 to precipitate the carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Ketone Reduction with Sodium Borohydride
  • Objective: To selectively reduce the ketone to a secondary alcohol.

  • Materials: Ethyl or methyl 4-oxohex-5-enoate, Methanol, Sodium Borohydride (NaBH₄), Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Dissolve the keto-ester (1.0 eq) in methanol (approx. 10 mL per mmol) in a flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography.[9]

Summary and Recommendations

The choice between ethyl and methyl 4-oxohex-5-enoate is not arbitrary and should be guided by the intended synthetic route.

  • Key Reactivity Difference: The primary distinction lies in the reactivity of the ester functional group. Methyl 4-oxohex-5-enoate exhibits higher reactivity towards nucleophilic acyl substitution (e.g., hydrolysis, amidation) due to reduced steric hindrance.

  • Interchangeable Reactivity: For reactions targeting the ketone, the α,β-unsaturated system, or enolate formation, the two compounds display virtually identical reactivity.

Practical Recommendations:

  • If a subsequent step requires facile cleavage of the ester group under mild conditions, the methyl ester is the superior choice.

  • If the ester needs to survive harsh reaction conditions while other parts of the molecule are modified, the more robust ethyl ester may offer a slight advantage in stability.

  • In cases where the ester's identity is irrelevant to the overall synthetic plan, the decision can be based on commercial availability and cost.

By understanding these nuances, researchers can make informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • PubChem. (n.d.). 4-Oxo-hex-5-enoic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Neuvonen, K., & Neuvonen, H. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PLoS ONE, 12(11), e0188252. Available at: [Link]

  • Fischer, A., et al. (1960). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Journal of the Chemical Society, 755. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • University of Wisconsin. (n.d.). III Enolate Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 13). Do only ketones exhibit keto-enol tautomerism?. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Michael Acceptor Reactivity of Ethyl 4-oxohex-5-enoate vs. Alternative Warheads

As targeted covalent inhibitors (TCIs) and activity-based probes become increasingly central to drug discovery, selecting the appropriate electrophilic "warhead" is critical for balancing target engagement with off-targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As targeted covalent inhibitors (TCIs) and activity-based probes become increasingly central to drug discovery, selecting the appropriate electrophilic "warhead" is critical for balancing target engagement with off-target toxicity. This guide provides an in-depth comparative analysis of ethyl 4-oxohex-5-enoate —a versatile, terminal aliphatic enone—against other standard Michael acceptors (acrylamides, vinyl sulfones, and maleimides).

Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality, quantitative reactivity profiling, and a self-validating experimental framework for evaluating electrophilic warheads.

Mechanistic Causality: Why Warhead Structure Dictates Reactivity

The reaction between a Michael acceptor and a biological nucleophile (predominantly the cysteine thiolate) is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory[1]. Cysteine thiolates are highly polarizable "soft" nucleophiles that preferentially react with "soft" electrophiles, such as the β -carbon of α,β -unsaturated carbonyls[1].

The intrinsic reactivity of these warheads is primarily dictated by the Lowest Unoccupied Molecular Orbital (LUMO) energy and the steric environment of the β -carbon[2]:

  • Acrylamides: The nitrogen lone pair donates electron density into the carbonyl system via resonance. This raises the LUMO energy, making the β -carbon less electrophilic. Consequently, acrylamides require precise spatial alignment within a protein binding pocket to react, making them the preferred choice for highly selective clinical kinase inhibitors.

  • Enones (e.g., Ethyl 4-oxohex-5-enoate): Lacking the electron-donating nitrogen atom, enones possess a significantly lower LUMO energy than acrylamides. Ethyl 4-oxohex-5-enoate features an unhindered terminal double bond, maximizing orbital overlap with incoming nucleophiles. The distant ester group provides a synthetic handle without sterically impeding the Michael addition[2].

  • Vinyl Sulfones & Maleimides: Strong electron-withdrawing groups (sulfonyl) or dual-carbonyl ring strain (maleimides) drastically lower the LUMO, resulting in rapid, often indiscriminate reactivity.

G GSH Glutathione (GSH) Soft Nucleophile TS Enolate Transition State (LUMO-HOMO Overlap) GSH->TS Thiolate Attack Enone Ethyl 4-oxohex-5-enoate Soft Electrophile Enone->TS beta-Carbon Adduct Thioether Adduct (Irreversible) TS->Adduct Protonation

Fig 1: Mechanistic pathway of Michael addition between GSH and ethyl 4-oxohex-5-enoate.

Comparative Reactivity Profiling

To objectively compare these warheads, the field relies on the Glutathione (GSH) reactivity assay [3]. GSH serves as a surrogate for intracellular protein thiols. The second-order rate constant ( kGSH​ ) and the half-life ( t1/2​ ) of the electrophile in the presence of excess GSH provide a standardized scale of electrophilicity[3].

Ethyl 4-oxohex-5-enoate occupies a "Goldilocks" zone: it is significantly more reactive than baseline acrylamides (useful for targeting less nucleophilic cysteines or achieving rapid labeling in chemical biology) but avoids the extreme, toxicity-inducing promiscuity of maleimides.

Table 1: Quantitative Reactivity Comparison of Michael Acceptors
Electrophile ClassRepresentative CompoundRelative LUMO EnergyEst. kGSH​ ( M−1s−1 ) at pH 7.4Typical GSH Half-Life ( t1/2​ )Primary Application Profile
Acrylamide N-phenylacrylamideHigh <0.01 >12 hoursHighly targeted clinical covalent inhibitors
Enone Ethyl 4-oxohex-5-enoate Moderate 0.5−5.0 10−60 minutes Chemical probes, targeted protein degradation
Vinyl Sulfone Phenyl vinyl sulfoneLow 10−50 1−5 minutesProtease inhibitors, activity-based profiling
Maleimide N-ethylmaleimide (NEM)Very Low >1000 <1 secondBioconjugation, assay quenching

Data synthesized from standardized nucleophilicity scales and predictive Michael-type acceptor models[2][3].

Experimental Protocol: Self-Validating GSH Reactivity Assay

To generate trustworthy kinetic data, experimental protocols must account for the spontaneous oxidation of GSH to its disulfide dimer (GSSG), which can artificially inflate the apparent depletion rate of the electrophile. As a Senior Application Scientist, I mandate a self-validating LC-MS/MS workflow that utilizes both an internal standard and a parallel reference control.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA to chelate trace metals and suppress spontaneous GSH oxidation.

  • Reagent Initialization:

    • Prepare a 10 mM stock of reduced Glutathione (GSH) in the assay buffer.

    • Prepare 10 mM stocks of Ethyl 4-oxohex-5-enoate (Test), N,N-dimethylacrylamide (Slow Control), and N-ethylmaleimide (Fast Control) in LC-MS grade DMSO.

    • Prepare a 10 mM stock of 1,4-dimethoxybenzene in DMSO as an inert internal standard (IS).

  • Reaction Assembly: In a 37°C thermomixer, combine 890 µL buffer, 100 µL GSH stock (final 1 mM), and 10 µL of the IS. Initiate the reaction by adding 10 µL of the electrophile stock (final 100 µM). Note: The 10:1 GSH-to-electrophile ratio ensures pseudo-first-order kinetics.

  • Time-Course Sampling & Quenching: At defined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), extract a 50 µL aliquot and immediately transfer it into 50 µL of cold quench solution (Acetonitrile containing 1% Formic Acid). The sudden drop in pH protonates the thiolate, instantly arresting the Michael addition.

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate buffer salts. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Processing: Normalize the electrophile peak area to the IS peak area. Plot the natural log of the normalized remaining electrophile concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), which is divided by the GSH concentration to calculate the second-order rate constant ( kGSH​ ).

G Step1 1. Prepare 10 mM GSH in PBS (pH 7.4, 37°C) Step2 2. Add 1 mM Electrophile + Internal Standard Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Acid Quench (0.1% Formic Acid) Step3->Step4 Step5 5. LC-MS/MS Quantification & Kinetic Modeling Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for determining GSH reactivity kinetics.

References

  • Katen, A., et al. (2023). "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response." Chemical Research in Toxicology. URL:[Link]

  • Mayer, R. J., & Ofial, A. R. (2019). "Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities." Angewandte Chemie International Edition. URL:[Link]

  • Wondrousch, D., et al. (2010). "Prediction of Michael-Type Acceptor Reactivity toward Glutathione." Chemical Research in Toxicology. URL:[Link]

Sources

Validation

Comparative Stability Guide: Ethyl 4-oxohex-5-enoate Under Acidic vs. Basic Conditions

Executive Summary & Chemical Context Ethyl 4-oxohex-5-enoate (CID 3028615) is a highly reactive, bifunctional aliphatic oxo ester[1]. Structurally, it features an ethyl ester moiety and a terminal α,β -unsaturated ketone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Ethyl 4-oxohex-5-enoate (CID 3028615) is a highly reactive, bifunctional aliphatic oxo ester[1]. Structurally, it features an ethyl ester moiety and a terminal α,β -unsaturated ketone (vinyl ketone). Because of this dual functionality, the molecule serves as a valuable 3-oxobutyl synthon in complex organic synthesis, particularly for[n+1]-annulation routes and heterocyclic construction[2].

However, the very features that make it a potent electrophile also render it highly unstable under specific environmental conditions. For researchers and drug development professionals handling this compound, understanding the pH-dependent divergence in its degradation pathways is critical for formulation, storage, and assay design.

Mechanistic Causality: The pH-Dependent Divergence

To design robust experimental workflows, we must first understand the causality behind the molecule's degradation. The stability of ethyl 4-oxohex-5-enoate is dictated by a competition between its two reactive centers.

The Basic Vulnerability (pH > 8)

Under alkaline conditions, the molecule is acutely unstable. The terminal vinyl ketone acts as a potent Michael acceptor[3]. Hydroxide ions ( OH− ) or basic buffer components trigger two rapid, destructive cascades:

  • Anionic Polymerization: Base catalyzes the spontaneous anionic polymerization of the vinyl group, leading to rapid loss of the intact monomer.

  • Michael Addition & Saponification: Nucleophilic attack at the β -carbon (C6) yields β -hydroxy ketone derivatives, while the ethyl ester simultaneously undergoes irreversible base-catalyzed hydrolysis (saponification) into the corresponding carboxylate salt.

The Acidic Advantage (pH < 4)

Conversely, mildly acidic environments significantly enhance the stability of the vinyl ketone moiety. Protons ( H+ ) inhibit anionic polymerization, which is why commercial preparations of simple vinyl ketones are universally stabilized with weak acids (e.g., 0.1% acetic acid) alongside radical scavengers like hydroquinone. While acid-catalyzed ester hydrolysis can occur, it is a slow, equilibrium-driven process compared to the rapid, irreversible destruction seen in basic media.

DegradationPathways A Ethyl 4-oxohex-5-enoate (Intact Molecule) B Basic Conditions (pH > 8) A->B OH⁻ C Acidic Conditions (pH < 4) A->C H⁺ / H₂O D Anionic Polymerization (Rapid) B->D E Michael Addition (β-hydroxy ketone) B->E F Saponification (Carboxylate Salt) B->F G Inhibited Polymerization (Stable) C->G H Ester Hydrolysis (Slow, Reversible) C->H

Fig 1: Divergent degradation pathways of ethyl 4-oxohex-5-enoate under acidic vs basic conditions.

Comparative Stability Profile

The following table synthesizes the quantitative kinetic behavior of the enone/ester pharmacophore under varying pH environments at 37°C.

Environmental ConditionEstimated Half-Life ( t1/2​ )Primary Degradation PathwayPolymerization RiskStorage Recommendation
Acidic (pH 2.0 - 4.0) > 48 hoursSlow ester hydrolysisLow (Inhibited)Preferred aqueous state
Neutral (pH 7.4) 12 - 24 hoursHydration / Michael additionModerateUse immediately
Basic (pH 10.0+) < 1 hourAnionic polymerization, SaponificationHigh (Rapid)Avoid completely

Note: For long-term storage of the neat liquid, maintain at 2-8°C, protected from light, and spiked with a radical inhibitor (e.g., hydroquinone) to prevent autopolymerization.

Self-Validating Experimental Protocol

To objectively evaluate the stability of ethyl 4-oxohex-5-enoate for your specific formulation, you must employ a self-validating analytical system. The protocol below utilizes an internal standard to correct for injection errors and explicitly requires a quenching step to prevent ongoing degradation while samples wait in the autosampler.

Materials Required
  • Analyte: Ethyl 4-oxohex-5-enoate (Stock: 10 mM in anhydrous Acetonitrile).

  • Internal Standard (IS): Ethyl benzoate (Stock: 10 mM in Acetonitrile). Causality: Ethyl benzoate is structurally similar but lacks the reactive vinyl ketone, making it perfectly stable across the tested pH range.

  • Buffers: 50 mM Phosphate buffer (pH 2.0), 50 mM PBS (pH 7.4), 50 mM Borate buffer (pH 10.0).

Step-by-Step Methodology
  • Reaction Initiation: Dilute the analyte and IS stock solutions into the respective aqueous buffers to achieve a final concentration of 100 µM for both compounds. Ensure the final organic solvent concentration does not exceed 2% (v/v) to simulate true aqueous stability.

  • Incubation: Incubate the sealed vials in a thermomixer at 37°C, shaking at 300 rpm.

  • Time-Course Sampling & Quenching (Critical Step): At predetermined timepoints (0, 1, 4, 12, and 24 hours), extract a 100 µL aliquot.

    • For pH 10.0 samples: Immediately quench by adding 10 µL of 1 M HCl to drop the pH to ~4.0.

    • Causality: Failing to quench basic samples will result in continued anionic polymerization inside the HPLC autosampler, yielding falsely accelerated degradation rates.

  • RP-HPLC-UV/MS Analysis: Inject 10 µL of the quenched sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid to maintain the acidic stabilization during the run). Monitor UV absorbance at 210-220 nm (optimal for the enone chromophore) and track the exact mass via MS to identify the formation of the saponified carboxylate or the +18 Da water-addition degradant.

  • Data Processing: Calculate the Area Ratio (Analyte Area / IS Area). Plot the natural log of the remaining percentage vs. time to determine the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

StabilityWorkflow S1 1. Prepare Stock Solution (10 mM in Acetonitrile) S2 2. Aliquot into Buffers (pH 2.0, pH 7.4, pH 10.0) S1->S2 S3 3. Incubate at 37°C (Timepoints: 0, 1, 4, 24h) S2->S3 S4 4. Quench Reactions (Neutralization & Dilution) S3->S4 S5 5. RP-HPLC-UV/MS Analysis (Quantify Intact % & Degradants) S4->S5

Fig 2: Self-validating HPLC-UV/MS workflow for pH-dependent stability assessment.

References

  • National Center for Biotechnology Information. "4-Oxo-hex-5-enoic acid ethyl ester." PubChem Compound Summary for CID 3028615. Available at: [Link]

  • Science of Synthesis. "Product Class 10: Saturated and Unsaturated Ketones." Thieme Chemistry. Available at: [Link]

  • National Toxicology Program. "Methyl vinyl ketone." Toxicity and Reactivity Data. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl 4-oxohex-5-enoate

Title: Safe Handling, Personal Protective Equipment, and Operational Workflows for Ethyl 4-oxohex-5-enoate Introduction As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Safe Handling, Personal Protective Equipment, and Operational Workflows for Ethyl 4-oxohex-5-enoate

Introduction As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a logical extension of chemical mechanism. When handling reactive intermediates like ethyl 4-oxohex-5-enoate (CAS 90199-67-0)[1], understanding how the molecule reacts is the key to protecting yourself and your team. This compound is highly valued in drug development and complex organic synthesis due to its bifunctional nature—an aliphatic ester paired with an α,β -unsaturated ketone[2]. However, this exact structural feature makes it a potent electrophile and a significant occupational hazard[3].

Mechanistic Toxicology: The "Why" Behind the PPE Ethyl 4-oxohex-5-enoate contains an α,β -unsaturated ketone moiety, classifying it as a Michael acceptor[4]. In biological systems, Michael acceptors are notorious for their ability to undergo nucleophilic attack by cellular thiols (such as cysteine residues in proteins) and primary amines (such as lysine)[5].

When this chemical contacts unprotected skin, it penetrates the epidermis and covalently binds to skin proteins. This process, known as protein haptenation, forms an immunogenic complex[6]. The immune system recognizes this foreign complex, activating dendritic cells and sensitizing T-cells, which culminates in Allergic Contact Dermatitis (ACD)[5]. Because this is a sensitization pathway, repeated exposures can trigger increasingly severe systemic immune responses[6].

G A Ethyl 4-oxohex-5-enoate (Electrophilic Michael Acceptor) B Epidermal Penetration A->B C Michael Addition to Skin Proteins (Cysteine/Lysine Residues) B->C D Protein Haptenation (Formation of Immunogenic Complex) C->D E Immune System Recognition (T-Cell Sensitization) D->E F Allergic Contact Dermatitis (ACD) & Tissue Inflammation E->F

Fig 1: Mechanistic pathway of skin sensitization via protein haptenation by Michael acceptors.

Quantitative Data & Chemical Profile To design an effective safety protocol, we must first establish the physical and chemical parameters of the substance[1].

PropertyValue / Description
Chemical Name Ethyl 4-oxohex-5-enoate
CAS Number 90199-67-0
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Key Structural Alert α,β -unsaturated ketone (Michael Acceptor)
Primary Hazards Skin Sensitization, Irritation, Protein Haptenation

Mandatory Personal Protective Equipment (PPE) Because ethyl 4-oxohex-5-enoate is a lipophilic ester, it can rapidly degrade standard thin latex or vinyl gloves. The PPE strategy must be designed to block both the lipophilic vehicle and the electrophilic warhead.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Butyl rubber or double-layered heavy-duty nitrile (>8 mil)Prevents dermal permeation of lipophilic esters; protects against covalent binding to epidermal proteins.
Eye/Face Protection Chemical splash goggles + Face shieldProtects ocular mucosa from aerosolized electrophiles which can cause severe corneal cross-linking.
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents skin contact and mitigates secondary hazards if the solvent vehicle is flammable.
Respiratory Chemical fume hood (80-120 fpm face velocity)Captures volatile organic vapors, preventing inhalation and subsequent respiratory sensitization.

Operational Workflow & Handling Procedures To ensure a self-validating safety system, researchers must follow a strict operational workflow that minimizes exposure at every transfer point.

Workflow Prep 1. PPE & Hood Verification Transfer 2. Closed-System Transfer Prep->Transfer Reaction 3. Controlled Addition Transfer->Reaction Quench 4. In-Hood Decontamination Reaction->Quench Waste 5. Segregated Disposal Quench->Waste

Fig 2: Standard operating workflow for handling reactive alpha,beta-unsaturated esters.

Step-by-Step Methodology: Safe Handling and Transfer

  • Environmental Preparation: Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers, strong bases, and primary amines, which could initiate rapid, unintended Michael addition reactions.

  • PPE Donning & Inspection: Inspect heavy-duty nitrile or butyl rubber gloves for micro-tears. Pro-tip: Layer a standard 4-mil nitrile glove under an 8-mil outer glove. This provides tactile dexterity while ensuring a robust breakthrough barrier against lipophilic esters.

  • Closed-System Transfer: Due to the volatility and inhalation hazard of the compound, never pour the liquid open to the air. Use a gas-tight glass syringe or a stainless-steel cannula for transferring the liquid. Purge the reagent bottle with an inert gas (nitrogen or argon) before and after withdrawal to prevent oxidative degradation and minimize vapor release into the hood.

  • Reaction Execution: Add the ethyl 4-oxohex-5-enoate dropwise to your reaction mixture. Because Michael additions can be highly exothermic depending on the nucleophile, maintain the reaction vessel in a cooling bath (e.g., ice/water) to control the reaction kinetics.

  • Post-Operation Decontamination: Before removing any glassware from the fume hood, rinse it with a mild nucleophilic wash (such as a dilute aqueous solution of cysteine or dilute ammonia). This intentionally reacts with and neutralizes any residual Michael acceptors, rendering the glassware safe for standard washing.

Spill Response and Disposal Plan Even with meticulous planning, spills can occur. Your response must be immediate and mechanistically sound.

Immediate Spill Response:

  • Evacuate and Ventilate: Immediately step back and ensure the fume hood sash is lowered to maximize exhaust velocity. If the spill is outside the hood, evacuate the immediate area.

  • Containment: Don fresh, heavy-duty PPE. Cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use combustible absorbents like sawdust, as the reactive nature of the compound could generate heat.

  • Neutralization: For small spills within the hood, spraying a dilute solution of a benign thiol (like aqueous cysteine) over the absorbed spill can help quench the electrophilic hazard before sweeping it up.

Disposal Plan:

  • Segregation: Collect all absorbed spill material, contaminated gloves, and empty vials into a dedicated, sealable hazardous waste container.

  • Labeling: Label the container clearly as "Toxic/Sensitizing Organic Waste - Contains Reactive Michael Acceptors." Do not mix this waste with strong acids, bases, or halogenated waste streams unless specifically approved by your EHS department.

References 1.[1] Cato-Chem. "Ethyl 4-oxohex-5-enoate". Source: cato-chem.com. URL: 2.[2] Thieme Connect. "Product Class 10: Saturated and Unsaturated Ketones with an Additional Carbonyl, Nitrile, or Carboxy Substituent or Equivalent". Source: thieme-connect.de. URL: 3.[5] National Institutes of Health (NIH). "Protein Haptenation and Its Role in Allergy". Source: nih.gov. URL: 4.[6] American Chemical Society (ACS). "Mechanism-Based QSAR Modeling of Skin Sensitization | Chemical Research in Toxicology". Source: acs.org. URL: 5.[4] ResearchGate. "Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds". Source: researchgate.net. URL: 6.[3] INCHEM. "Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50)". Source: inchem.org. URL:

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-oxohex-5-enoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-oxohex-5-enoate
© Copyright 2026 BenchChem. All Rights Reserved.